molecular formula C14H17NO2 B13725245 6-Ethoxy-2-propyl-4-quinolinol CAS No. 1070879-92-3

6-Ethoxy-2-propyl-4-quinolinol

Cat. No.: B13725245
CAS No.: 1070879-92-3
M. Wt: 231.29 g/mol
InChI Key: UYJKXKJQZDESSJ-UHFFFAOYSA-N
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Description

Product Overview 6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3) is a solid organic compound belonging to the class of quinolinol derivatives . It has a molecular formula of C14H17NO2 and a molecular weight of 231.29 g/mol . This high-purity compound (≥98%) is intended for professional research and development purposes . Research Context and Potential Applications Quinoline and quinolinol derivatives are privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . They are extensively investigated for their potential in various research areas, including infectious disease and antimicrobial studies . Specifically, 4-quinolinol structures have been identified as key pharmacophores in the development of antileishmanial agents . The structure-activity relationship (SAR) of quinoline derivatives indicates that substitutions on the core quinoline structure, such as the ethoxy group at the 6-position and an alkyl chain at the 2-position, can significantly influence biological activity and selectivity . Researchers value this compound for synthesizing novel hybrids and exploring new therapeutic agents against parasitic and microbial targets . Usage and Handling This product is classified as For Research Use Only (RUO) . It is strictly for professional manufacturing, research laboratories, and industrial or commercial applications. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals. This product cannot be shipped to consumer residences, medical facilities, or pharmacies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1070879-92-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

6-ethoxy-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C14H17NO2/c1-3-5-10-8-14(16)12-9-11(17-4-2)6-7-13(12)15-10/h6-9H,3-5H2,1-2H3,(H,15,16)

InChI Key

UYJKXKJQZDESSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OCC

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

6-Ethoxy-2-propyl-4-quinolinol (CAS: 1070879-92-3) is a heterocyclic building block belonging to the 4-quinolinol/4-quinolone class.[1] Structurally, it is characterized by a quinoline core substituted with a propyl group at the C2 position and an ethoxy group at the C6 position.[1]

This compound is of significant interest in medicinal chemistry as a pharmacophore scaffold for anticoccidial agents (similar to Decoquinate) and antimalarial drugs (Endochin analogs). Its utility lies in its ability to inhibit electron transport in parasitic mitochondria (cytochrome bc1 complex inhibition), a mechanism heavily dependent on the lipophilicity provided by the C2-propyl and C6-ethoxy substituents.[1]

Chemical Specifications
PropertySpecification
IUPAC Name 6-ethoxy-2-propylquinolin-4-ol
CAS Number 1070879-92-3
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance Off-white to tan crystalline solid
Melting Point >240 °C (Predicted based on C2-Methyl analog [1])
Solubility DMSO (Soluble), Methanol (Slight), Water (Insoluble)
pKa (Predicted) ~11.0 (OH), ~2.5 (Quinoline N)

Structural Dynamics: The Tautomerism Criticality

For researchers working with 6-ethoxy-2-propyl-4-quinolinol, understanding its tautomeric equilibrium is non-negotiable.[1] While the name implies an alcohol (enol) structure, in the solid state and in polar solvents, the compound exists predominantly as the 4(1H)-quinolone (keto form).[1]

This tautomerism dictates solubility and binding affinity.[1] The "hydroxy" form is aromatic in both rings, but the "quinolone" form breaks the aromaticity of the nitrogen-containing ring to form a stable vinylogous amide.[1]

Tautomeric Equilibrium Diagram

Tautomerism Hydroxy Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Favored in Gas Phase Quinolone Keto Form (4(1H)-Quinolone) Vinylogous Amide Favored in Solid State/Polar Solvents Hydroxy->Quinolone Proton Transfer (Solvent Assisted)

Figure 1: The tautomeric shift from the enol form (left) to the thermodynamically stable keto form (right). In biological assays, the keto oxygen is often the hydrogen bond acceptor.[1]

Synthesis & Manufacturing Protocol

The most robust route for synthesizing 6-ethoxy-2-propyl-4-quinolinol is the Conrad-Limpach Cyclization .[1] This method is preferred over the Knorr synthesis for 4-hydroxyquinolines because it avoids the formation of the 2-hydroxy isomer.[1]

Mechanistic Pathway[1][5]
  • Condensation: Reaction of 4-ethoxyaniline (p-phenetidine) with ethyl butyrylacetate.[1]

  • Schiff Base Formation: Formation of the

    
    -aminoacrylate intermediate.[1]
    
  • Thermal Cyclization: High-temperature ring closure to form the quinolone core.[1]

Step-by-Step Protocol

Reagents:

  • 4-Ethoxyaniline (1.0 eq)[1]

  • Ethyl butyrylacetate (1.1 eq)

  • Acetic acid (Catalytic)

  • Diphenyl ether or Dowtherm A (Solvent for cyclization)

  • Ethanol (Solvent for condensation)[2]

Procedure:

  • Schiff Base Formation:

    • Dissolve 4-ethoxyaniline and ethyl butyrylacetate in anhydrous ethanol.

    • Add catalytic acetic acid.[1]

    • Reflux for 4–6 hours using a Dean-Stark trap to remove water.[1]

    • Evaporate ethanol to yield the crude

      
      -aminoacrylate oil.[1]
      
  • Thermal Cyclization (Critical Step):

    • Heat Dowtherm A to 250°C (rolling boil).

    • Slowly add the crude oil dropwise to the boiling solvent.[1] Caution: Rapid addition causes foaming.[1]

    • The high temperature is required to overcome the activation energy for aromatic nucleophilic substitution.[1]

    • Maintain temperature for 20–30 minutes until ethanol evolution ceases.

  • Isolation:

    • Cool the mixture to room temperature. The product, 6-ethoxy-2-propyl-4-quinolinol, will precipitate.[1]

    • Dilute with hexane or petroleum ether to maximize precipitation.[1]

    • Filter and wash with acetone/hexane to remove residual high-boiling solvent.[1]

Synthesis Workflow Diagram

Synthesis Aniline 4-Ethoxyaniline Condensation Condensation (Reflux in EtOH, Cat. AcOH) Aniline->Condensation Ester Ethyl Butyrylacetate Ester->Condensation Intermediate Schiff Base (Beta-Aminoacrylate) Condensation->Intermediate - H2O Cyclization Thermal Cyclization (250°C in Dowtherm A) Intermediate->Cyclization - EtOH Product 6-Ethoxy-2-propyl-4-quinolinol (Precipitate) Cyclization->Product

Figure 2: The Conrad-Limpach synthesis pathway.[1][2][3] The high-temperature cyclization step is the rate-determining bottleneck.[1]

Physicochemical & Analytical Profiling

Solubility & Stability[1][2]
  • Water: Practically insoluble.[1] Attempting to dissolve this in aqueous buffers (pH 7) for bioassays without a co-solvent will result in precipitation.

  • DMSO: Soluble (>10 mg/mL). Recommended stock solution solvent.[1]

  • Stability: Stable to oxidation under ambient conditions.[1] The ethoxy ether linkage is stable, but the propyl chain may be susceptible to metabolic oxidation (hydroxylation) in in vivo studies.[1]

Analytical Expectations (Validation)

To validate the identity of the synthesized compound, compare against these expected spectral signatures:

TechniqueExpected SignatureMechanistic Reason
1H NMR (DMSO-d6)

11.5–12.0 ppm (s, 1H)
N-H proton (indicates Quinolone tautomer).[1]
1H NMR

5.8–6.0 ppm (s, 1H)
C3-H proton.[1] Characteristic of the quinolone ring system.
1H NMR

4.0 ppm (q, 2H)
Ethoxy -OCH₂- protons.[1]
1H NMR

2.5 ppm (t, 2H)
Propyl

-CH₂ (adjacent to C2).[1]
Mass Spec (ESI+) [M+H]+ = 232.3 Protonated molecular ion.[1]

Biological Context & Applications[1][7][8][9]

Pharmacophore Relevance

6-Ethoxy-2-propyl-4-quinolinol serves as a truncated analog of Decoquinate (which possesses a longer decyl chain at C6 and an ester at C3).[1]

  • Coccidiosis Control: The 4-hydroxyquinoline scaffold is the primary pharmacophore for inhibiting the mitochondrial respiration of Eimeria species (poultry parasites).[1] The 6-ethoxy group is critical for binding affinity within the Qo site of the cytochrome bc1 complex.[1]

  • Antimalarial Research: Similar 2-alkyl-4-quinolinols (like Endochin) have shown efficacy against Plasmodium falciparum.[1] The propyl chain at C2 provides necessary lipophilicity to cross parasitic membranes, though longer chains (heptyl) are often more potent.

Experimental Usage Note

When testing this compound in cellular assays:

  • Dissolve in 100% DMSO.

  • Dilute into media ensuring final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

  • Control: Use Decoquinate as a positive control for mitochondrial inhibition assays.[1]

References

  • National Institutes of Health (NIH). (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. PubMed.[1] Retrieved February 6, 2026, from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis.[1][2][3] Retrieved February 6, 2026, from [Link][1]

  • CalPacLab. (n.d.). 6-Ethoxy-2-propyl-4-quinolinol Product Listing. Retrieved February 6, 2026, from [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. A significant proportion of these hurdles are directly linked to the fundamental physicochemical properties of the candidate molecule. Characteristics such as solubility, lipophilicity, and ionization state are not merely academic data points; they are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A comprehensive understanding of these parameters is therefore not just beneficial, but essential for rational drug design and lead optimization.[2] This guide provides an in-depth examination of the physicochemical characteristics of 6-Ethoxy-2-propyl-4-quinolinol, a quinolinol derivative of interest, from the perspective of a senior application scientist. We will delve into the theoretical underpinnings and provide robust, field-proven experimental protocols for the precise determination of its key properties.

Molecular Overview of 6-Ethoxy-2-propyl-4-quinolinol

6-Ethoxy-2-propyl-4-quinolinol is a heterocyclic compound belonging to the quinolinol class. The quinoline core is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substitutions of an ethoxy group at the 6-position, a propyl group at the 2-position, and a hydroxyl group at the 4-position confer distinct electronic and steric properties that influence its interactions with biological targets and its overall physicochemical behavior.

Table 1: Core Identifiers for 6-Ethoxy-2-propyl-4-quinolinol

IdentifierValueSource
CAS Number 1070879-92-3-
Molecular Formula C₁₄H₁₇NO₂-
Molecular Weight 231.29 g/mol -
Canonical SMILES CCCc1nc2cc(OCC)ccc2c(O)c1-

Predicted and Analog-Derived Physicochemical Properties

Direct experimental data for 6-Ethoxy-2-propyl-4-quinolinol is not extensively available in the public domain. However, by leveraging data from structurally similar compounds and employing in silico prediction models, we can establish a reliable preliminary profile. This approach is a cornerstone of early-stage drug discovery, enabling researchers to anticipate a compound's behavior and design appropriate experimental strategies.

Table 2: Predicted Physicochemical Properties and Data from Analogs

PropertyPredicted/Analog ValueRationale/Analog Compound
Melting Point (°C) ~230-240Based on the melting point of 6-Ethoxy-2-methyl-4-quinolinol (245 °C)[3], the slightly larger propyl group may slightly alter crystal lattice packing.
Boiling Point (°C) >350 (Predicted)High value is expected due to the polar hydroxyl group and the relatively high molecular weight.
pKa ~4.5 - 5.5 (Predicted)Based on the predicted pKa of 6-Ethoxy-2-methyl-4-quinolinol (4.58 ± 0.40)[3]. The 4-hydroxyl group is acidic.
LogP ~3.0 - 4.0 (Predicted)The ethoxy and propyl groups contribute to lipophilicity.
Aqueous Solubility Poorly solubleExpected based on the LogP value and the crystalline nature of similar compounds.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical characteristics of 6-Ethoxy-2-propyl-4-quinolinol. The causality behind experimental choices is emphasized to provide a framework for robust and reproducible data generation.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.[4] For a pure compound, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, crystalline 6-Ethoxy-2-propyl-4-quinolinol is finely powdered. The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating run is performed to determine an approximate melting range.

    • A second, slower run is conducted with a heating rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.[5]

  • Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample is liquid are recorded as the melting range.

  • Validation: The procedure is repeated with a fresh capillary tube to ensure reproducibility.

Causality Insight: A broad melting range for a synthesized batch would suggest the presence of impurities, necessitating further purification before proceeding with other characterization studies.

Solubility Profiling: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical factor influencing oral bioavailability.[6] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput screening method often used in early discovery, while thermodynamic solubility represents the true equilibrium solubility.[7][8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • System Preparation: An excess amount of solid 6-Ethoxy-2-propyl-4-quinolinol is added to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation: The saturated solutions are filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.

  • Data Analysis: The solubility is reported in µg/mL or µM at each pH.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Add excess solid to buffer C Equilibrate (24-48h) A->C B Prepare standard solutions F Generate calibration curve B->F D Filter saturated solution C->D E Analyze filtrate by HPLC-UV D->E G Quantify solubility E->G F->G

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa) Determination

The pKa value governs the extent of ionization of a molecule at a given pH. This is crucial as the ionized and un-ionized forms of a drug can have vastly different solubilities, permeabilities, and target-binding affinities. For quinolinol derivatives, UV-Vis spectrophotometry is a highly effective method for pKa determination due to the change in the chromophore upon ionization.[9]

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

  • Stock Solution Preparation: A concentrated stock solution of 6-Ethoxy-2-propyl-4-quinolinol is prepared in a suitable solvent (e.g., DMSO or ethanol).

  • Buffer Preparation: A series of buffers with a constant ionic strength and varying pH values (e.g., from pH 2 to 12 in 0.5 pH unit increments) are prepared.

  • Sample Preparation for Analysis: A small aliquot of the stock solution is added to each buffer solution in a 96-well plate or individual cuvettes to achieve a final concentration suitable for UV-Vis analysis.[9]

  • Spectral Acquisition: The UV-Vis spectrum (e.g., 200-450 nm) of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and un-ionized species show a significant difference is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10]

Data Analysis Workflow for pKa Determination

G A Acquire UV-Vis spectra at various pH values B Select analytical wavelength A->B C Plot Absorbance vs. pH B->C D Fit to sigmoidal curve C->D E Determine pKa from inflection point D->E

Caption: Data analysis workflow for spectrophotometric pKa determination.

Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. NMR and mass spectrometry are indispensable tools for this purpose.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms.[11]

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, with coupling patterns characteristic of the substituted quinoline ring system.

  • Ethoxy Group: A quartet around δ 4.0-4.2 ppm (O-CH₂) and a triplet around δ 1.4-1.6 ppm (CH₃).

  • Propyl Group: A triplet around δ 2.7-2.9 ppm (Ar-CH₂), a sextet around δ 1.7-1.9 ppm (CH₂), and a triplet around δ 0.9-1.1 ppm (CH₃).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be solvent-dependent.

Predicted ¹³C NMR Spectral Features:

  • Aromatic and Heterocyclic Carbons: Signals in the range of δ 100-160 ppm.

  • Ethoxy Group: Signals around δ 63 ppm (O-CH₂) and δ 15 ppm (CH₃).

  • Propyl Group: Signals around δ 38 ppm (Ar-CH₂), δ 24 ppm (CH₂), and δ 14 ppm (CH₃).

3.4.2. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which aid in structural elucidation.[12]

Expected Mass Spectrometric Data (Electrospray Ionization - ESI):

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 232.13.

  • Fragmentation: Collision-induced dissociation (CID) would likely lead to the loss of the propyl and/or ethoxy groups, providing further structural confirmation.

Conclusion and Future Directions

This guide has outlined the key physicochemical characteristics of 6-Ethoxy-2-propyl-4-quinolinol and provided robust, detailed protocols for their experimental determination. While in silico predictions and data from analogous compounds offer a valuable starting point, the empirical data generated through these methodologies are indispensable for informed decision-making in a drug development program. The interplay of these properties will ultimately dictate the "drug-like" nature of this molecule and guide its path forward in the discovery pipeline.

References

  • PubChem. (2026, January 18). 6-Methoxy-4-propylquinoline. Retrieved from [Link]

  • Dardonville, C., & Ruda, G. F. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 913–917.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Abrego, Z., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 236–244.
  • University of Calgary. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • García-Gallo, M., et al. (2024).
  • Northern Kentucky University. (n.d.). Experiment 1 - To determine the melting point of given solid substance. Retrieved from [Link]

  • DergiPark. (n.d.). The study on QSAR and relations between molecular descriptors of 5, 8-quinolinequinone derivatives. Retrieved from [Link]

  • Thakare, V. V., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 20(2), 481-491.
  • University of Missouri–St. Louis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • ResearchGate. (2025, January 28). From structures to therapeutics: QSAR analysis of quinoline derivative. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2022, February 22). QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Determination of pKa of felodipine using UV–Visible spectroscopy. Retrieved from [Link]

  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Abrego, Z., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 469-476.
  • Johnson, T. W., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 10(12), 1636–1641.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5542.
  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Docta Complutense. (n.d.). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Retrieved from [Link]

  • Hussain, A., et al. (2024).
  • University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-methoxy-4-methyl-2-quinolinol. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

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Technical Monograph: 6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3) is a specialized heterocyclic building block belonging to the 4-quinolinone class.[1][2][3][4][5] Structurally characterized by a quinoline core with an ethoxy substituent at the C6 position and a propyl chain at the C2 position, this compound serves as a critical intermediate in the synthesis of anticoccidial agents (analogous to decoquinate), antimalarials , and novel fluoroquinolone antibiotics .[2][6]

Its chemical behavior is dominated by the 4-hydroxy/4-oxo tautomerism , which dictates its reactivity in nucleophilic substitutions and metal chelation.[1][2][6] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via the Conrad-Limpach protocol, and quality control methodologies for drug discovery applications.[2][6]

Chemical Identity & Physicochemical Profile[1][4][6][7][8]

The compound exists in a dynamic equilibrium between the enol (quinolinol) and keto (quinolinone) forms, with the keto form generally predominating in the solid state and polar solvents.[2][6]

Table 1: Core Chemical Specifications
ParameterSpecification
IUPAC Name 6-Ethoxy-2-propylquinolin-4-ol (or 6-ethoxy-2-propyl-1H-quinolin-4-one)
CAS Number 1070879-92-3
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water.[1][2]
pKa (Calculated) ~10.5 (OH group), ~2.5 (Quinoline N)
Appearance Off-white to pale yellow crystalline powder
Tautomerism 4-Hydroxyl

4-Quinolone (Favors Quinolone in solution)

Synthetic Methodology: The Conrad-Limpach Protocol[1][2]

While the Gould-Jacobs reaction is common for unsubstituted quinolones, the introduction of the C2-propyl group necessitates the Conrad-Limpach synthesis .[1][2][6] This route utilizes the condensation of an aniline with a


-keto ester, followed by high-temperature cyclization.[1][2][6]
Reaction Mechanism & Workflow

The synthesis involves the condensation of 4-ethoxyaniline (p-phenetidine) with ethyl 3-oxohexanoate (ethyl butyrylacetate).[1]

Critical Control Point: The initial condensation must favor the anil (imine) formation at lower temperatures (or with acid catalysis) to avoid the formation of the amide side-product, although the Conrad-Limpach specifically targets the kinetic enamine intermediate which cyclizes at high temperature.[1][2][6]

SynthesisPathway Aniline 4-Ethoxyaniline (Precursor A) Intermediate β-Anilinoacrylate (Enamine Intermediate) Aniline->Intermediate Condensation (HCl cat., -H2O) KetoEster Ethyl 3-oxohexanoate (Precursor B) KetoEster->Intermediate Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Intermediate->Cyclization Elimination of EtOH Product 6-Ethoxy-2-propyl-4-quinolinol (Final Product) Cyclization->Product Tautomerization

Figure 1: Conrad-Limpach synthetic pathway for 6-Ethoxy-2-propyl-4-quinolinol.[1][2]

Detailed Experimental Protocol

Note: This protocol is designed for a 50g scale-up.

Reagents:

  • 4-Ethoxyaniline (1.0 eq)[1]

  • Ethyl 3-oxohexanoate (1.1 eq)[1][2]

  • Acetic acid (catalytic)[1][6]

  • Diphenyl ether (Solvent for cyclization)[1]

  • Ethanol (for recrystallization)[1][6]

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-ethoxyaniline in benzene or toluene.[1][2][6] Add Ethyl 3-oxohexanoate and a catalytic amount of acetic acid.[1][2][6] Reflux until the theoretical amount of water is collected (approx. 4-6 hours).[1][2][6]

  • Solvent Swap: Evaporate the toluene under reduced pressure to obtain the crude

    
    -anilinocrotonate intermediate (oil).[2][6]
    
  • Thermal Cyclization: Heat diphenyl ether to 250°C in a separate reactor. Add the crude intermediate dropwise to the hot solvent.[2][6] Caution: Rapid ethanol evolution will occur.[2][6] Maintain temperature for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product, 6-Ethoxy-2-propyl-4-quinolinol, typically precipitates.[1][2][6] Dilute with hexane or petroleum ether to maximize precipitation.[2][6]

  • Purification: Filter the solid and wash with hexane to remove diphenyl ether.[2][6] Recrystallize from hot ethanol or an ethanol/DMF mixture to achieve >98% purity.[2][6]

Structural Characterization & Quality Control

For drug development applications, confirming the C2-propyl chain and C6-ethoxy group integrity is vital.[1][2][6]

NMR Spectroscopy (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5 ppm (s, 1H, NH/OH - broad, tautomeric).[2][6]
      
    • 
       7.5-7.8 ppm (m, 3H, Aromatic protons H5, H7, H8).[2][6]
      
    • 
       5.9 ppm (s, 1H, H3 - characteristic of 4-quinolinone).[2][6]
      
    • 
       4.1 ppm (q, 2H, O-CH₂ -CH₃).[1][2][6]
      
    • 
       2.6 ppm (t, 2H, C2-CH₂ -CH₂-CH₃).[1][2][6]
      
    • 
       1.7 ppm (m, 2H, C2-CH₂-CH₂ -CH₃).[1][2][6]
      
    • 
       1.3 ppm (t, 3H, O-CH₂-CH₃ ).[1][2][6]
      
    • 
       0.9 ppm (t, 3H, C2-CH₂-CH₂-CH₃ ).[1][2][6]
      
HPLC Method for Impurity Profiling

To detect unreacted aniline or thermal degradation products.[2][6]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 320 nm (conjugated system)

Applications in Drug Discovery[2][6][9]

This scaffold is a "privileged structure" in medicinal chemistry.[2][6]

  • Anticoccidial Agents: The 6-ethoxy-4-quinolinone core mimics the structure of Decoquinate (which has a 6-decyloxy group).[1][2][6] The 2-propyl analog serves as a potent intermediate for structure-activity relationship (SAR) studies to optimize lipophilicity (LogP) and mitochondrial respiration inhibition (cytochrome bc1 complex).[1][2][6]

  • Quinolone Antibiotics: Functionalization at the N1 position (alkylation) and C3 position (carboxylation) converts this intermediate into active gyrase inhibitors.[2][6]

  • Antimalarials: 2-alkyl-4-quinolinones have shown efficacy against P. falciparum by inhibiting the type II NADH:quinone oxidoreductase (PfNDH2).[1][2][6]

Applications Core 6-Ethoxy-2-propyl-4-quinolinol Target1 Mitochondrial Inhibitors (Anticoccidials) Core->Target1 Lipophilic Optimization Target2 Gyrase Inhibitors (Antibiotics) Core->Target2 N1-Alkylation + C3-Carboxylation Target3 PfNDH2 Inhibitors (Antimalarials) Core->Target3 Direct Activity

Figure 2: Therapeutic applications and derivatization potential.[1][2]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2][6] Use a fume hood during synthesis, especially during the high-temperature cyclization step involving diphenyl ether.[2][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86013, 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (Related Scaffold Analysis). Retrieved from [Link][1][6]

  • MDPI (2019). Biological Activity of Quinoline Alkaloids and Synthetic Derivatives.[2][6] Retrieved from [Link][1][6]

Sources

Technical Guide: Biological Profile and Experimental Characterization of 6-Ethoxy-2-propyl-4-quinolinol

[1][2][3][4][5]

Executive Summary & Chemical Identity[3][5][6][7][8]

6-Ethoxy-2-propyl-4-quinolinol (CAS: 1070879-92-3) is a substituted 4-hydroxyquinoline derivative belonging to the class of quinolone coccidiostats .[1][2][3][4][5][6] Structurally homologous to established veterinary drugs such as Decoquinate and Nequinate , this compound functions primarily as a mitochondrial respiration inhibitor.[5][7][8]

While often utilized as a chemical building block in high-throughput screening (HTS) libraries, its biological activity is governed by the rigorous Structure-Activity Relationships (SAR) of the 6-alkoxy-4-quinolinol scaffold.[1][2][3][4][5] It exhibits potent intrinsic activity against apicomplexan parasites (Eimeria spp., Plasmodium spp.[5][7][8]) by disrupting the electron transport chain at the cytochrome bc1 complex.[5][7][8]

Physicochemical Profile
PropertyValue / Description
IUPAC Name 6-ethoxy-2-propylquinolin-4-ol
CAS Number 1070879-92-3
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Lipophilicity (cLogP) ~3.2 – 3.5 (Estimated)
Tautomerism Exists in equilibrium between 4-quinolinol (enol) and 4(1H)-quinolone (keto).[1][2][3][4][5] The keto form is dominant in physiological solution and essential for binding.[5][7][8]
Solubility Low in water; soluble in DMSO, Methanol, and lipids.[5][7][8]

Mechanism of Action: Mitochondrial Respiration Inhibition[1][2][3][4][10]

The primary biological activity of 6-Ethoxy-2-propyl-4-quinolinol is the inhibition of the mitochondrial electron transport chain (ETC) .[1][2][3][4][5] Specifically, it targets Complex III (Cytochrome bc1 complex; ubiquinol:cytochrome c oxidoreductase) .[5][7][8]

Molecular Target: The Q_o Site

The compound mimics the structure of Ubiquinol (QH₂) .[7][8] It binds competitively to the Q_o site (quinol oxidation site) located on the outer side of the inner mitochondrial membrane (facing the intermembrane space).[7][8]

  • Blockade: The 4-oxo group and the nitrogen of the quinolone ring form hydrogen bonds with conserved residues (typically Histidine and Glutamate) within the Q_o pocket.[1][2][5][7][8]

  • Disruption: This binding prevents the transfer of electrons from Ubiquinol to the Rieske iron-sulfur protein (ISP).[1][2][5][7][8]

  • Collapse: The "Q-cycle" is stalled. No protons are pumped into the intermembrane space, causing the mitochondrial membrane potential (ΔΨm) to collapse.[5][7][8]

  • Death: ATP synthesis halts, leading to parasite starvation and death.[5][7][8]

Visualization: ETC Inhibition Pathway

The following diagram illustrates the specific blockade point of 6-Ethoxy-2-propyl-4-quinolinol within the mitochondrial respiratory chain.[1][2][3][4][5]

ETC_Inhibitioncluster_membraneInner Mitochondrial Membranecluster_complex3Complex III (Cytochrome bc1)Complex_IComplex I(NADH Dehydrogenase)UQUbiquinone Pool(Q / QH2)Complex_I->UQe-Complex_IIComplex II(Succinate Dehydrogenase)Complex_II->UQe-Qo_SiteQo Binding Site(Target)UQ->Qo_SiteQH2 bindsCyt_bCytochrome bQo_Site->Cyt_be- TransferBLOCKEDQi_SiteQi Binding SiteComplex_IVComplex IV(Cytochrome c Oxidase)Inhibitor6-Ethoxy-2-propyl-4-quinolinolInhibitor->Qo_SiteCOMPETITIVEINHIBITION

Figure 1: Mechanism of Action. The compound competitively inhibits the Qo site of Complex III, halting electron transfer and collapsing the proton gradient required for ATP synthesis.[5][7][8]

Biological Activity Spectrum

Anticoccidial Activity (Primary)

This compound is a close analog of Decoquinate , a standard prophylactic agent for coccidiosis in poultry.[5][7][8]

  • Target Organism: Eimeria tenella, E. acervulina, E. maxima.[5][7][8]

  • Stage Specificity: Most effective against the sporozoite stage (early infection), preventing intracellular development.[5][7][8]

  • Potency Inference: While Decoquinate (C10-alkyl chain) is optimized for lipophilicity and retention in the gut lining, the propyl (C3) analog retains intrinsic potency but may exhibit faster absorption and clearance.[5][7][8] It serves as a systemic model for the class.[5][7][8]

Antimalarial Potential

The 4-quinolinol scaffold shares structural features with Endochin and Chloroquine .[1][2][3][5][7][8]

  • Activity: 6-alkoxy-4-quinolinols have demonstrated activity against Plasmodium falciparum.[1][2][3][4][5]

  • Mechanism: Dual action—inhibition of mitochondrial bc1 complex (similar to Atovaquone) and potential interference with heme detoxification, though the mitochondrial pathway is dominant for this specific chemotype.[5][7][8]

Antioxidant Properties

The 6-ethoxy moiety provides electron-donating properties similar to Ethoxyquin (a known antioxidant preservative).[1][2][3][5][7][8]

  • Radical Scavenging: The molecule can act as a radical scavenger, stabilizing reactive oxygen species (ROS).[5][7][8] However, in a biological context, its primary mode of action (blocking respiration) often induces ROS generation within the parasite due to electron leakage.[5][7][8]

Experimental Protocols

To validate the biological activity of 6-Ethoxy-2-propyl-4-quinolinol, the following standardized protocols are recommended.

In Vitro Mitochondrial Respiration Assay

Objective: Quantify the IC50 of the compound against Complex III respiration.

Materials:

  • Isolated mitochondria (rat liver or Eimeria oocysts).[5][7][8]

  • Clark-type oxygen electrode or Seahorse XF Analyzer.[1][2][3][4][5][7][8]

  • Substrates: Succinate (Complex II donor), Rotenone (Complex I blocker).[5][7][8]

Protocol:

  • Preparation: Suspend mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).

  • Activation: Add Rotenone (2 µM) to block Complex I. Add Succinate (5 mM) to initiate respiration via Complex II/III.[5][7][8]

  • Baseline: Record State 2 respiration (substrate only).

  • ADP Stimulation: Add ADP (200 µM) to induce State 3 (active) respiration.[5][7][8]

  • Inhibition: Titrate 6-Ethoxy-2-propyl-4-quinolinol (dissolved in DMSO) in concentrations ranging from 1 nM to 10 µM.[1][2][3][4][5]

  • Measurement: Monitor the decrease in Oxygen Consumption Rate (OCR).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Eimeria Sporozoite Invasion Assay

Objective: Assess antiparasitic efficacy in cell culture.

Protocol:

  • Host Cells: Seed MDBK (Madin-Darby Bovine Kidney) cells in 24-well plates. Cultivate until confluent.[5][7][8]

  • Parasite Preparation: Excyse Eimeria tenella sporozoites from oocysts using glass beads and trypsin/bile salts.

  • Treatment: Pre-treat sporozoites with the test compound (0.01 – 10 µg/mL) for 1 hour, or treat the host cell monolayer before infection.[5][7][8]

  • Infection: Inoculate host cells with sporozoites (ratio 1:1).[5][7][8] Incubate at 41°C (avian body temp).

  • Quantification: After 24 hours, fix cells with methanol and stain with Giemsa.

  • Readout: Count intracellular sporozoites microscopically. Calculate % inhibition of invasion relative to DMSO control.

Safety & Toxicology Considerations

  • Genotoxicity: Unlike some 4-aminoquinolines, 6-alkoxy-4-quinolinols generally show a favorable safety profile.[1][2][3][4][5] However, the specific "propyl" analog should be screened via the Ames Test (Salmonella typhimurium strains TA98/TA100) to rule out mutagenicity.[5][7][8]

  • Cytotoxicity: Determine selectivity index (SI) by running a parallel MTT assay on mammalian cells (e.g., CHO or Vero cells).[5][7][8] A viable drug candidate typically requires an SI > 100 (Parasite IC50 vs. Mammalian CC50).[5][7][8]

  • Solubility Warning: This compound is highly lipophilic.[1][2][5][7][8] In aqueous assays, ensure final DMSO concentration is <0.1% to prevent precipitation, which causes false negatives.[5][7][8]

References

  • Fry, M., & Williams, R. B. (1984).[5][7][8] Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella and chicken liver. Biochemical Pharmacology, 33(2), 229-240.[5][7][8] Link

  • Biagini, G. A., et al. (2008).[5][7][8] The bc1 complex of Plasmodium falciparum mitochondria as a drug target.[5][7][8] Biochemical Society Transactions, 36(5), 971-975.[5][7][8] Link

  • Ryley, J. F. (1967).[5][7][8] Studies on the mode of action of quinolone and pyridone coccidiostats.[5][7][8] Journal of Parasitology, 53(6), 1151-1160.[5][7][8] Link

  • PubChem Compound Summary. (2023). 6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3).[1][2][3][4][5][6][9] National Center for Biotechnology Information.[5][7][8] Link

A Guide to the Spectroscopic Characterization of 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the novel quinoline derivative, 6-Ethoxy-2-propyl-4-quinolinol. While experimental data for this specific molecule is not widely available in public databases, this document serves as an in-depth theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and drawing parallels with structurally similar compounds, we will predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Ethoxy-2-propyl-4-quinolinol. This guide is designed to be a practical resource for those involved in the synthesis, purification, and analysis of quinoline-based compounds.

Molecular Structure and Spectroscopic Overview

6-Ethoxy-2-propyl-4-quinolinol possesses a core quinoline scaffold, a heterocyclic aromatic system, which is further functionalized with an ethoxy group at the 6-position, a propyl group at the 2-position, and a hydroxyl group at the 4-position. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.

The 4-quinolinol moiety can exist in tautomeric equilibrium with its 4-quinolone form. The predominant form in solution and the solid state will significantly influence the spectroscopic data, particularly the NMR and IR spectra. For the purpose of this guide, we will consider both tautomers in our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Ethoxy-2-propyl-4-quinolinol is expected to be complex, with distinct signals for the aromatic protons on the quinoline ring, the protons of the ethoxy and propyl substituents, and the hydroxyl proton. The predicted chemical shifts (δ) are presented in Table 1. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for quinolinol compounds due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of labile protons, such as the hydroxyl proton, allowing for their observation.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethoxy-2-propyl-4-quinolinol

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Rationale
OH10.0 - 12.0broad singlet-The acidic proton of the hydroxyl group, its chemical shift is highly dependent on concentration and solvent.
H57.8 - 8.2doublet8.0 - 9.0Aromatic proton ortho to the nitrogen and adjacent to the ethoxy-substituted ring.
H77.2 - 7.5doublet of doublets8.0 - 9.0, 2.0 - 3.0Aromatic proton ortho to the ethoxy group and meta to H5 and H8.
H87.0 - 7.3doublet2.0 - 3.0Aromatic proton meta to the ethoxy group and ortho to the ring junction.
H36.0 - 6.5singlet-Vinylic proton of the quinolinol ring.
OCH₂CH₃4.0 - 4.3quartet7.0Methylene protons of the ethoxy group, coupled to the methyl protons.
CH₂CH₂CH₃ (α)2.8 - 3.2triplet7.5Methylene protons of the propyl group adjacent to the quinoline ring.
CH₂CH₂CH₃ (β)1.6 - 1.9sextet7.5Methylene protons of the propyl group in the middle of the chain.
OCH₂CH₃1.3 - 1.5triplet7.0Methyl protons of the ethoxy group.
CH₂CH₂CH₃ (γ)0.9 - 1.1triplet7.5Methyl protons of the propyl group.

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals, respectively.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethoxy-2-propyl-4-quinolinol

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C4170 - 180Carbon bearing the hydroxyl group, with significant deshielding.
C2155 - 165Carbon attached to the propyl group and nitrogen.
C6150 - 160Aromatic carbon attached to the ethoxy group.
C8a140 - 150Aromatic quaternary carbon at the ring junction.
C4a120 - 130Aromatic quaternary carbon at the ring junction.
C5120 - 130Aromatic CH carbon.
C7115 - 125Aromatic CH carbon.
C8100 - 110Aromatic CH carbon.
C395 - 105Vinylic CH carbon.
OCH₂CH₃60 - 70Methylene carbon of the ethoxy group.
CH₂CH₂CH₃ (α)30 - 40Methylene carbon of the propyl group.
CH₂CH₂CH₃ (β)20 - 30Methylene carbon of the propyl group.
OCH₂CH₃10 - 20Methyl carbon of the ethoxy group.
CH₂CH₂CH₃ (γ)10 - 20Methyl carbon of the propyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Ethoxy-2-propyl-4-quinolinol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivity between protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 6-Ethoxy-2-propyl-4-quinolinol are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 6-Ethoxy-2-propyl-4-quinolinol

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch3200 - 3600Strong, broadHydroxyl group
C-H stretch (aromatic)3000 - 3100MediumAromatic C-H
C-H stretch (aliphatic)2850 - 3000Medium to strongPropyl and ethoxy C-H
C=C and C=N stretch1500 - 1650Medium to strongQuinoline ring system
C-O stretch (ether)1200 - 1270StrongEthoxy group
C-O stretch (phenol)1150 - 1250StrongHydroxyl group

Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, Nujol mull, or ATR - Attenuated Total Reflectance) will depend on the physical state of the sample. ATR is often preferred for solid samples as it requires minimal sample preparation. The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected in the solid state.

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid 6-Ethoxy-2-propyl-4-quinolinol onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

  • Data Processing: Process the spectrum to identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 6-Ethoxy-2-propyl-4-quinolinol (C₁₄H₁₇NO₂), the expected molecular weight is 231.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 231. Key fragmentation pathways could involve the loss of the propyl and ethoxy groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Ethoxy-2-propyl-4-quinolinol

m/z Proposed Fragment Fragmentation Pathway
231[C₁₄H₁₇NO₂]⁺˙Molecular ion (M⁺˙)
202[M - C₂H₅]⁺Loss of an ethyl radical from the ethoxy group.
188[M - C₃H₇]⁺Loss of a propyl radical.
174[M - C₃H₇ - CH₂]⁺Subsequent loss of a methylene group.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is often used for polar molecules and can provide a strong signal for the protonated molecule [M+H]⁺ at m/z 232. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Interpretation: Identify the molecular ion and analyze the fragmentation pattern.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the proposed analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 6-Ethoxy-2-propyl-4-quinolinol.

G cluster_workflow Spectroscopic Analysis Workflow Sample 6-Ethoxy-2-propyl-4-quinolinol Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-HRMS) Sample->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of 6-Ethoxy-2-propyl-4-quinolinol, as outlined in this guide, provides a robust framework for its structural confirmation and characterization. While direct experimental data is currently limited, the predicted NMR, IR, and MS data, based on sound chemical principles and comparisons with related structures, offer a valuable roadmap for researchers. The successful application of these techniques, coupled with careful data interpretation, will be essential in advancing the study and potential applications of this and other novel quinoline derivatives in the fields of medicinal chemistry and materials science.

References

Due to the theoretical nature of this guide, direct references for the spectroscopic data of 6-Ethoxy-2-propyl-4-quinolinol are not available. The principles and data for related compounds are based on general knowledge from the following authoritative sources:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. PubChem Database. National Center for Biotechnology Information. [Link]

  • Thakare, et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. [Link]

Methodological & Application

Synthesis of 6-Ethoxy-2-propyl-4-quinolinol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-Ethoxy-2-propyl-4-quinolinol, a quinoline derivative of interest to researchers in drug discovery and medicinal chemistry. The synthesis is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines.[1][2] This document offers in-depth technical insights, detailed experimental procedures, and characterization data to ensure reproducible and successful synthesis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The 4-quinolinol scaffold, in particular, is a key structural motif in many biologically active molecules. 6-Ethoxy-2-propyl-4-quinolinol is a valuable compound for further chemical elaboration and biological screening in various therapeutic areas. This guide details a robust two-step synthesis commencing from readily available starting materials: 4-ethoxyaniline and ethyl 3-oxohexanoate.

The synthetic strategy involves an initial acid-catalyzed condensation to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to construct the quinolinol ring system.

Synthetic Pathway Overview

The synthesis of 6-Ethoxy-2-propyl-4-quinolinol is achieved through a two-step process as depicted below. The first step is the formation of the enamine intermediate, ethyl 3-(4-ethoxyanilino)-2-hexenoate, through the reaction of 4-ethoxyaniline and ethyl 3-oxohexanoate. The second step is the thermal cyclization of this intermediate to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization 4-Ethoxyaniline 4-Ethoxyaniline Ethyl 3-(4-ethoxyanilino)-2-hexenoate Ethyl 3-(4-ethoxyanilino)-2-hexenoate 4-Ethoxyaniline->Ethyl 3-(4-ethoxyanilino)-2-hexenoate + Ethyl 3-oxohexanoate (Acid catalyst, Reflux) Ethyl 3-oxohexanoate Ethyl 3-oxohexanoate 6-Ethoxy-2-propyl-4-quinolinol 6-Ethoxy-2-propyl-4-quinolinol Ethyl 3-(4-ethoxyanilino)-2-hexenoate->6-Ethoxy-2-propyl-4-quinolinol High Temperature (e.g., Diphenyl ether, ~250 °C) Conrad_Limpach_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization A 4-Ethoxyaniline C Tetrahedral Intermediate A->C + B Ethyl 3-oxohexanoate D Enamine Intermediate C->D - H2O E Enamine Intermediate F 6-membered Ring Intermediate E->F Heat (~250 °C) (Electrocyclization) G 6-Ethoxy-2-propyl-4-quinolinol F->G - EtOH (Aromatization)

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analysis of 6-Ethoxy-2-propyl-4-quinolinol, a quinolinol derivative with potential applications in pharmaceutical research and development. A robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is detailed. This document provides a complete protocol, from the fundamental physicochemical properties of the analyte to a step-by-step guide for method validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction

6-Ethoxy-2-propyl-4-quinolinol is a heterocyclic compound belonging to the quinolinol class. The quinoline scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents. Accurate and precise quantification of such molecules is paramount during drug discovery, development, and quality control processes. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This guide provides a detailed protocol for the HPLC analysis of 6-Ethoxy-2-propyl-4-quinolinol. We will explore the rationale behind the selection of chromatographic conditions and provide a rigorous framework for method validation to ensure data integrity.

Analyte Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₂[1]
Molecular Weight 231.29 g/mol [1]
Predicted pKa 4.58 ± 0.40[2]
Structure A quinolinol derivative with ethoxy and propyl substitutions.
Solubility Expected to be soluble in common organic solvents like methanol and acetonitrile.Inferred from common HPLC practices for similar compounds.
UV Absorbance Expected to have significant UV absorbance due to the aromatic quinoline core. The optimal wavelength should be determined empirically, with a starting point around 210-380 nm.Inferred from studies on similar quinoline derivatives.

Materials and Methods

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended as a starting point due to its versatility with aromatic compounds.

  • Reagents:

    • 6-Ethoxy-2-propyl-4-quinolinol reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (LC-MS grade).

  • Software: Chromatographic data acquisition and processing software (e.g., Agilent OpenLab CDS).

The choice of a reversed-phase HPLC method is predicated on the non-polar character of the 6-Ethoxy-2-propyl-4-quinolinol molecule, imparted by its aromatic rings and alkyl substituents.

  • Stationary Phase: A C18 column is selected for its hydrophobic stationary phase, which will interact with the analyte, providing good retention and separation from more polar impurities.

  • Mobile Phase: A mobile phase consisting of an aqueous component and an organic modifier (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV cutoff, though methanol can offer different selectivity for aromatic compounds. A small amount of formic acid (0.1%) is added to the aqueous phase to control the ionization of the analyte. With a predicted pKa of around 4.58, maintaining a pH below this value (e.g., pH ~2.7 with 0.1% formic acid) will ensure the analyte is in its protonated, less polar form, leading to better peak shape and retention.

  • Detection: A Diode Array Detector (DAD) is highly recommended. It allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling the determination of the analyte's maximum absorbance wavelength (λmax) for optimal sensitivity and specificity. Based on literature for similar compounds, a starting wavelength of 254 nm is a reasonable choice, with the full spectrum from 200-400 nm being monitored.

Experimental Protocols

  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 6-Ethoxy-2-propyl-4-quinolinol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (at the initial gradient composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or λmax determined from spectrum)
Run Time 15 minutes

Method Validation Protocol

A comprehensive validation of the analytical method must be performed to ensure its suitability for the intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Table of Validation Parameters and Acceptance Criteria:

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity Analyze at least 5 concentrations over the range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.As per linearity.
Accuracy Analyze spiked samples at 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: 6 replicate injections of the standard solution at 100% of the target concentration.- Intermediate Precision: Repeat repeatability test on a different day with a different analyst.RSD ≤ 2.0% for repeatability. Overall RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope.To be determined experimentally.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope.To be determined experimentally.
Robustness Vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).Retention time and peak area should not be significantly affected. System suitability parameters should be met.

Visualizations

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Autosampler, Column) MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DAD DAD Detection HPLC->DAD Acquisition Data Acquisition DAD->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Report Final Report Integration->Report

Caption: A flowchart illustrating the major steps in the HPLC analysis of 6-Ethoxy-2-propyl-4-quinolinol.

Method Validation Logic Diagram:

Validation Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Validated Validated Method Specificity->Validated Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Validated Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Validated Robustness Robustness Precision->Robustness Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: A diagram showing the logical flow of the method validation process.

Data Analysis and Reporting

The concentration of 6-Ethoxy-2-propyl-4-quinolinol in samples should be determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. A linear regression analysis should be applied to the data. The system suitability parameters, including theoretical plates, tailing factor, and retention time precision, should be monitored throughout the analysis to ensure the performance of the HPLC system.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of 6-Ethoxy-2-propyl-4-quinolinol. By following the outlined experimental protocols and validation procedures, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for their studies. The provided rationale for the method development choices should also serve as a valuable resource for troubleshooting and adapting the method for similar analytes.

References

  • PubChem. 6-Ethoxy-2-propyl-4-quinolinol. Available at: [Link]

  • Bio-Active Small Molecules. 6-Ethoxy-2-propyl-4-quinolinol, min 98%. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available at: [Link]

  • Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Acta Poloniae Pharmaceutica 65.5 (2008): 585-591.
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

mass spectrometry of 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization and Quantification of 6-Ethoxy-2-propyl-4-quinolinol via LC-MS/MS

Abstract

This application note details a robust protocol for the mass spectrometric analysis of 6-Ethoxy-2-propyl-4-quinolinol (CAS: 1070879-92-3) , a structural analog to veterinary quinolone coccidiostats.[1][2] While often encountered as a synthesis intermediate or degradation impurity, its specific substitution pattern presents unique ionization and fragmentation behaviors.[3] This guide moves beyond basic detection, offering a mechanistic breakdown of collision-induced dissociation (CID) pathways to ensure unambiguous identification against isobaric interferences.[3][2][4]

Introduction & Chemical Context

Quinolin-4-ol derivatives are a cornerstone of medicinal chemistry, serving as scaffolds for antimalarials, antibiotics (fluoroquinolones), and veterinary coccidiostats (e.g., Decoquinate).[3][2][4] 6-Ethoxy-2-propyl-4-quinolinol possesses a C14H17NO2 skeleton with three critical features influencing its mass spectrum:

  • The Nitrogen Heterocycle: Provides a high proton affinity site for ESI(+).[3]

  • The 6-Ethoxy Group: A diagnostic ether linkage susceptible to specific neutral losses (McLafferty-type rearrangements or homolytic cleavage).[1][2][4][5]

  • The 4-Hydroxyl/Keto Tautomerism: In solution and gas phase, 4-quinolinols exist in equilibrium with their 4-quinolone tautomers.[1][2][4][5] This dictates the stability of the molecular ion and the initial fragmentation triggers.[3]

Compound Specifications:

  • Formula: C14H17NO2[1][2][5][6]

  • Monoisotopic Mass: 231.1259 Da[1][2][4][7]

  • Target Precursor Ion [M+H]+: 232.1332 m/z[3][1]

Experimental Protocol

Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of DMSO (Solubility is poor in pure water).[3]

  • Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It locks the quinoline nitrogen in the protonated state ([M+H]+), maximizing sensitivity in ESI(+) mode.[3]

    • QC Check: The solution must remain clear. Turbidity indicates precipitation; if observed, increase Methanol content to 70%.[3]

Liquid Chromatography Conditions

Separation is critical to distinguish this compound from potential regioisomers (e.g., 2-ethyl-6-propoxy isomers).[1][2][4][5]

ParameterSettingRationale
Column C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm)High surface area for retention of the hydrophobic propyl chain.[1][2]
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.[1][2]
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.[1][2]
Gradient 0-1 min: 5% B (Hold)1-8 min: 5% -> 95% B8-10 min: 95% B (Wash)Shallow gradient ensures separation from early-eluting polar impurities.[1][2][4][5]
Mass Spectrometry Parameters (Source: ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)[3][1][8][9][10][11]

  • Capillary Voltage: 3.5 kV (Standard for small molecules)[3][1]

  • Desolvation Temp: 450°C (High temp required for quinolones due to high melting points and potential stacking).[3]

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ethoxy group).

Results & Discussion: Fragmentation Mechanics

The identification of 6-Ethoxy-2-propyl-4-quinolinol relies on a specific fragmentation cascade.[1][2][4] Unlike simple alkyl-quinolines, the 6-ethoxy substituent provides the most energetically favorable dissociation pathway.[1][2][5]

Primary Fragmentation Pathway (The "Ethyl Loss")

The protonated molecular ion (m/z 232 ) undergoes a neutral loss of ethylene (C2H4, 28 Da) from the ethoxy tail.[3] This is a classic aryl-ethyl ether cleavage, yielding a phenol-like radical cation or protonated phenol at m/z 204 .[1][2][4][5]

Secondary Fragmentation (Ring Contraction)

Following the formation of the m/z 204 ion (6-hydroxy-2-propyl-4-quinolinol), the molecule typically ejects Carbon Monoxide (CO, 28 Da).[1][2][4][5] This can occur from the 4-position (keto group) or the newly formed 6-hydroxyl group, leading to m/z 176 .[1][2][5]

Tertiary Fragmentation (Alkyl Chain Scission)

The propyl chain at position 2 is relatively stable but can undergo cleavage under higher collision energies, losing propene (C3H6, 42 Da) or a propyl radical, often resulting in lower mass aromatic clusters around m/z 130-134 .[3]

Visualization of Signaling Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 232.13 (Protonated 6-Ethoxy-2-propyl-4-quinolinol) Fragment1 Fragment Ion m/z 204.10 (Loss of Ethylene -28 Da) [6-Hydroxy-2-propyl-4-quinolinol]+ Precursor->Fragment1 Primary Pathway (Ether Cleavage, -C2H4) Fragment2 Fragment Ion m/z 214.12 (Loss of H2O -18 Da) [Dehydrated Precursor]+ Precursor->Fragment2 Minor Pathway (Dehydration, -H2O) Fragment3 Fragment Ion m/z 176.10 (Loss of CO -28 Da from m/z 204) [Ring Contraction Product]+ Fragment1->Fragment3 Secondary Pathway (Phenolic CO Loss, -CO) Fragment4 Fragment Ion m/z 162.05 (Loss of Propene -42 Da from m/z 204) Fragment1->Fragment4 High Energy Pathway (Alkyl Chain Scission, -C3H6)

Caption: Collision-Induced Dissociation (CID) pathway for 6-Ethoxy-2-propyl-4-quinolinol. The primary transition m/z 232 -> 204 is the definitive quantifier.[1][2][5]

Differentiation from Isobars

A critical challenge in quinolone analysis is distinguishing structural isomers.[3]

  • Target: 6-Ethoxy-2-propyl-4-quinolinol (m/z 232).[1][2][4]

  • Isobar: 6-Propoxy-2-methyl-4-quinolinol (m/z 232).[1][2]

  • Differentiation:

    • The Target loses Ethylene (-28 Da) to form m/z 204.

    • The Isobar (Propoxy) would lose Propene (-42 Da) to form m/z 190.[3]

    • Protocol: Always monitor the 232 -> 204 and 232 -> 190 transitions.[1][2] A high ratio of 204/190 confirms the Ethoxy substitution.[3]

References

  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 329819868 (Related Structure). Retrieved from [Link]

  • Li, Z., et al. (2024).[3] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central.[3] Retrieved from [Link]

Sources

Application Note: Developing Antimalarial Agents with 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the development workflow for 6-Ethoxy-2-propyl-4-quinolinol , a representative scaffold of the 4-quinolinol (4-quinolone) class of antimalarials. Historically related to Endochin and Decoquinate, this molecule functions primarily by inhibiting the mitochondrial electron transport chain (ETC) in Plasmodium falciparum. This document provides validated protocols for chemical synthesis, in vitro efficacy profiling (SYBR Green I), and target validation (Cytochrome bc1 complex), addressing the critical solubility challenges inherent to this chemical class.

Chemical Biology & Mechanism of Action

The 4-quinolinols act as structural mimics of ubiquinone (Coenzyme Q). Their efficacy stems from competitive inhibition at the Qo site (ubiquinol oxidation site) of the Plasmodium falciparum cytochrome bc1 complex (Complex III).

Mechanistic Pathway

Inhibition of the Qo site blocks the transfer of electrons from ubiquinol to cytochrome c, leading to two fatal consequences for the parasite:

  • Collapse of Mitochondrial Membrane Potential (

    
    ):  Halting ATP synthesis and transport processes.
    
  • Stalling of Pyrimidine Biosynthesis: The ETC is required to regenerate ubiquinone for Dihydroorotate Dehydrogenase (DHODH). Without it, the parasite cannot synthesize DNA precursors.

Diagram 1: Mitochondrial ETC Inhibition Pathway

ETC_Pathway DHODH DHODH (Pyrimidine Synthesis) UQH2 Ubiquinol (Reduced) DHODH->UQH2 Reduces UQ Ubiquinone (Oxidized) UQ->DHODH Required Substrate ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- Transfer ComplexIII->UQ Recycles CytC Cytochrome c ComplexIII->CytC e- Transfer Drug 6-Ethoxy-2-propyl- 4-quinolinol Drug->ComplexIII BLOCKS (Qo Site)

Caption: The 4-quinolinol scaffold blocks the Qo site of Complex III, preventing ubiquinol oxidation and stalling the DHODH-mediated pyrimidine biosynthesis essential for parasite replication.

Protocol: Chemical Synthesis (Conrad-Limpach Approach)

The synthesis of 6-Ethoxy-2-propyl-4-quinolinol utilizes the condensation of an aniline derivative with a


-keto ester, followed by high-temperature cyclization.

Safety Note: This reaction involves high temperatures (250°C). Use a sand bath and appropriate blast shielding.

Reagents
  • Reactant A: 4-Ethoxyaniline (p-Phenetidine) [CAS: 156-43-4]

  • Reactant B: Ethyl butyrylacetate (Ethyl 3-oxohexanoate) [CAS: 3249-68-1]

  • Solvent: Diphenyl ether (Dowtherm A)

  • Catalyst: Glacial Acetic Acid

Step-by-Step Procedure
  • Enamine Formation (Schiff Base):

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap, mix 13.7 g (0.1 mol) of 4-Ethoxyaniline and 15.8 g (0.1 mol) of Ethyl butyrylacetate.

    • Add 100 mL of benzene (or toluene) and 0.5 mL of glacial acetic acid.

    • Reflux for 4–6 hours until the theoretical amount of water (~1.8 mL) is collected in the trap.

    • Evaporate the solvent under reduced pressure to yield the crude

      
      -enamino ester (oil).
      
  • Thermal Cyclization:

    • Heat 50 mL of Diphenyl ether to 250°C in a separate flask.

    • Add the crude enamine dropwise to the boiling solvent over 15 minutes. Critical: Maintain temperature >240°C to ensure rapid cyclization and ethanol removal.

    • Continue heating for 30 minutes. Ethanol evolves rapidly.

  • Isolation & Purification:

    • Cool the mixture to room temperature. The product often precipitates.

    • Dilute with 100 mL of hexane or petroleum ether to precipitate the remaining product.

    • Filter the solid and wash with acetone.

    • Recrystallization: Dissolve in boiling ethanol or acetic acid. Cool slowly to yield off-white crystals.

Expected Yield: 60–75% Characterization: 1H NMR (DMSO-d6) should show a characteristic singlet at ~5.8–6.0 ppm (H-3 proton) and the propyl group signals.

Protocol: In Vitro Efficacy Profiling (SYBR Green I)

This assay quantifies parasite proliferation by measuring DNA content using the SYBR Green I fluorophore.[1][2] It is the industry standard for high-throughput screening (HTS).

Assay Setup Table
ParameterSpecification
Parasite Strain P. falciparum 3D7 (Chloroquine-sensitive) or Dd2 (MDR)
Culture Medium RPMI 1640 + 0.5% Albumax II (Serum-free preferred to reduce binding)
Hematocrit 2%
Initial Parasitemia 0.2% - 0.5% (Synchronized Ring Stage)
Incubation Time 72 Hours
Readout Fluorescence (Ex: 485 nm / Em: 535 nm)
Procedure
  • Drug Preparation:

    • Dissolve 6-Ethoxy-2-propyl-4-quinolinol in 100% DMSO to create a 10 mM stock. Note: Sonicate if necessary; quinolones aggregate.

    • Prepare serial dilutions (2-fold) in culture medium. Final DMSO concentration must be <0.5%.[3]

  • Plating:

    • Dispense 100 µL of drug dilutions into 96-well black-bottom plates.

    • Add 100 µL of synchronized parasite culture (2% Hct, 0.5% parasitemia) to each well.

    • Controls:

      • Positive Control: Atovaquone (known bc1 inhibitor).[4]

      • Negative Control:[3] Culture with 0.5% DMSO (no drug).

      • Background: Uninfected RBCs.[5]

  • Incubation:

    • Incubate at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2) for 72 hours.

  • Lysis & Detection:

    • Prepare Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

    • Add SYBR Green I (10,000x concentrate) to buffer at a ratio of 0.2 µL dye per mL buffer.

    • Add 100 µL of Lysis/Dye mix to each well. Incubate in the dark for 1 hour at room temperature.

  • Data Analysis:

    • Read fluorescence.[1][6][7] Subtract background (uninfected RBCs).

    • Plot Dose-Response Curve (Log[Agonist] vs. Response) to calculate IC50.

Critical Optimization: ADME & Solubility

A major liability of the 4-quinolinol scaffold is poor aqueous solubility ("brick dust" properties), leading to poor oral bioavailability.

Thermodynamic Solubility Assay

Do not rely on kinetic solubility (from DMSO stocks).

  • Add excess solid compound to pH 7.4 phosphate buffer.

  • Shake at 25°C for 24 hours.

  • Filter (0.45 µm PVDF) or centrifuge.

  • Quantify supernatant via HPLC-UV against a standard curve.

    • Target: >10 µM is acceptable for lead optimization; <1 µM requires structural modification (e.g., prodrugs or polar side-chains).

Diagram 2: Lead Optimization Decision Tree

Optimization_Flow Start 6-Ethoxy-2-propyl- 4-quinolinol Synthesis Solubility Solubility Check (Thermodynamic) Start->Solubility Solubility->Start If <1 µM (Add Polar Groups) Efficacy Pf 3D7 Assay (SYBR Green) Solubility->Efficacy If >1 µM Tox HepG2 Cytotoxicity Efficacy->Tox If IC50 < 100 nM Decision Lead Selection? Tox->Decision If SI > 100

Caption: Workflow for filtering quinolinol candidates. Solubility is the primary gatekeeper before biological investment.

Target Validation: Cytochrome c Reductase Assay

To confirm the mechanism (Complex III inhibition) and rule out off-target effects.

  • Mitochondria Isolation: Isolate mitochondria from P. falciparum trophozoites using N2 cavitation and differential centrifugation.

  • Assay Buffer: 250 mM sucrose, 50 mM K-phosphate (pH 7.4), 2 mM KCN (blocks Complex IV), 10 µM Rotenone (blocks Complex I).

  • Reaction:

    • Add Oxidized Cytochrome c (50 µM) and isolated mitochondria.

    • Initiate reaction with Decylubiquinol (DBH2, 50 µM) as the electron donor.

  • Measurement: Monitor the reduction of Cytochrome c by absorbance increase at 550 nm .

  • Inhibition: The drug should dose-dependently reduce the rate of Abs550 increase.

References

  • Smilkstein, M., et al. (2004).[2][7] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[7] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.[7]

  • Biagini, G. A., et al. (2006). The bc1 complex of Plasmodium falciparum mitochondria.[4][8][9] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1757(5-6), 732-742.

  • Nilsen, A., et al. (2013). Quinolone-3-diarylethers: a new class of antimalarial drug. Science Translational Medicine, 5(177), 177ra37. (Describes the ELQ-300 optimization pathway).

  • Batra, S., et al. (2009).[10] Synthesis and antimalarial activity of new 6-ureido-4-anilinoquinazolines.[10] Bioorganic & Medicinal Chemistry, 17(1), 222-234.[10]

Sources

The Synthesis and Application of 6-Ethoxy-2-propyl-4-quinolinol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Quinolinol Scaffold

The quinoline and quinolinol ring systems are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Within this class of compounds, 6-ethoxy-2-propyl-4-quinolinol emerges as a valuable intermediate, offering a versatile platform for the synthesis of more complex drug molecules. Its strategic substitution pattern, featuring an ethoxy group at the 6-position, a propyl group at the 2-position, and a hydroxyl group at the 4-position, provides multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of the synthesis of 6-ethoxy-2-propyl-4-quinolinol via the Conrad-Limpach reaction and explores its potential application as a key building block in the synthesis of diuretic agents, exemplified by the synthesis of piprozolin.

Part 1: Synthesis of 6-Ethoxy-2-propyl-4-quinolinol via the Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines.[1][2] The reaction proceeds in two key steps: the formation of an enamine intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[1]

Causality Behind Experimental Choices

The choice of reactants is paramount. 4-Ethoxyaniline serves as the aniline component, which will ultimately form the benzene ring portion of the quinolinol with the influential ethoxy group at the 6-position. Ethyl 3-oxohexanoate is the selected β-ketoester, providing the propyl group at the 2-position and the carbon backbone for the formation of the pyridine ring.

The initial condensation is typically carried out under milder conditions to favor the formation of the kinetic product, the enamine, over the thermodynamic amide product which would lead to a 2-hydroxyquinoline via the Knorr synthesis.[1] The subsequent thermal cyclization requires high temperatures to overcome the activation energy for the intramolecular ring closure and subsequent elimination of ethanol to form the stable aromatic quinolinol ring system.[2] The use of a high-boiling, inert solvent is crucial to achieve the necessary temperature for efficient cyclization.

Experimental Workflow Diagram

Conrad_Limpach_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Reactants1 4-Ethoxyaniline + Ethyl 3-oxohexanoate Intermediate Ethyl 3-((4-ethoxyphenyl)amino)hex-2-enoate (Enamine Intermediate) Reactants1->Intermediate Reflux in Toluene (with acid catalyst) Intermediate_copy Enamine Intermediate Product 6-Ethoxy-2-propyl-4-quinolinol Intermediate_copy->Product High Temperature (e.g., Dowtherm A, ~250 °C)

Caption: Workflow for the synthesis of 6-Ethoxy-2-propyl-4-quinolinol.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 3-((4-ethoxyphenyl)amino)hex-2-enoate (Enamine Intermediate)

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-ethoxyaniline (1.0 equivalent), ethyl 3-oxohexanoate (1.1 equivalents), and toluene (as solvent).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 6-Ethoxy-2-propyl-4-quinolinol (Thermal Cyclization)

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add the crude ethyl 3-((4-ethoxyphenyl)amino)hex-2-enoate from the previous step.

  • Solvent Addition: Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Cyclization: Heat the mixture to approximately 250 °C. The ethanol eliminated during the cyclization will distill off.

  • Monitoring: The reaction is typically complete within 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Isolation and Purification:

    • Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane or heptane to precipitate the product.

    • Filter the solid product and wash with the non-polar solvent to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to afford pure 6-ethoxy-2-propyl-4-quinolinol.

Parameter Value Reference
Starting Materials 4-Ethoxyaniline, Ethyl 3-oxohexanoateGeneral Conrad-Limpach
Step 1 Temperature Reflux (Toluene)[1]
Step 2 Temperature ~250 °C[1][2]
Step 2 Solvent Dowtherm A or Diphenyl Ether[1]
Typical Yield 60-80% (overall)Estimated

Part 2: Application in the Synthesis of Piprozolin

6-Ethoxy-2-propyl-4-quinolinol is a key precursor for the synthesis of various bioactive molecules. One such example is its potential use in the synthesis of the diuretic drug, piprozolin. The synthesis involves the alkylation of the hydroxyl group at the 4-position of the quinolinol core.

Synthetic Strategy

The synthesis of piprozolin from 6-ethoxy-2-propyl-4-quinolinol involves an O-alkylation reaction. The hydroxyl group of the quinolinol is deprotonated with a suitable base to form a more nucleophilic alkoxide, which then reacts with an appropriate alkylating agent, in this case, an ester of piperidinoacetic acid.

Experimental Workflow Diagram for Piprozolin Synthesis

Piprozolin_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation Start 6-Ethoxy-2-propyl-4-quinolinol Alkoxide Quinolinol Alkoxide Start->Alkoxide Base (e.g., NaH, K2CO3) in DMF Alkoxide_copy Quinolinol Alkoxide Product Piprozolin Alkoxide_copy->Product Alkylating_agent Ethyl 2-(piperidin-1-yl)acetate Alkylating_agent->Product

Caption: Proposed synthetic workflow for Piprozolin from the quinolinol intermediate.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

This alkylating agent can be synthesized by reacting ethyl chloroacetate with piperidine in the presence of a base.

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in a suitable solvent like acetone or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (1.5 equivalents).

  • Alkylating Agent Addition: Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Filter off the inorganic salts and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Synthesis of Piprozolin

  • Deprotonation: In a dry, inert atmosphere, suspend 6-ethoxy-2-propyl-4-quinolinol (1.0 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Alkylation: Add ethyl 2-(piperidin-1-yl)acetate (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or heat gently to drive the reaction to completion. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude piprozolin can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

6-Ethoxy-2-propyl-4-quinolinol is a highly valuable and versatile intermediate in drug synthesis. Its efficient preparation via the well-established Conrad-Limpach reaction provides a solid foundation for the development of a diverse range of quinoline-based therapeutic agents. The demonstrated synthetic route towards piprozolin highlights the utility of the 4-hydroxy group as a handle for further molecular elaboration. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel drug candidates based on the privileged quinolinol scaffold.

References

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 6-Ethoxy-2-propyl-4-quinolinol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3][4] Derivatives of 4-hydroxyquinoline, in particular, have demonstrated significant potential as antibacterial, anti-inflammatory, and cytotoxic agents.[5][6] This document provides a comprehensive guide for the in vitro characterization of 6-Ethoxy-2-propyl-4-quinolinol, a specific quinolinol derivative. The following protocols are designed to enable researchers, scientists, and drug development professionals to systematically evaluate its biological activity profile, offering insights into its potential therapeutic applications.

The causality behind the proposed experimental workflow is to first establish a baseline for cytotoxicity, which is critical for determining the appropriate concentration range for subsequent, more specific bioassays. Following this, a panel of assays targeting common activities of quinoline derivatives is recommended, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][5][6][7] This tiered approach ensures an efficient and logical progression from general toxicity to specific mechanisms of action.

PART 1: Foundational Assays - Cytotoxicity and Solubility

A fundamental first step in the in vitro evaluation of any compound is to determine its cytotoxicity and solubility. These parameters are crucial for designing and interpreting subsequent experiments.

In Vitro Cytotoxicity Assay

Rationale: Understanding the cytotoxic profile of 6-Ethoxy-2-propyl-4-quinolinol is essential to differentiate between targeted pharmacological effects and general toxicity. This assay will determine the concentration range that is non-toxic to cells, which is vital for subsequent cell-based assays. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.

Protocol: MTT Assay

  • Cell Seeding:

    • Plate mammalian cells (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Ethoxy-2-propyl-4-quinolinol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Add the diluted compound to the appropriate wells, ensuring a final DMSO concentration of <0.5%. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Aqueous Solubility Assessment

Rationale: Poor aqueous solubility can lead to inaccurate results in in vitro assays. Therefore, determining the solubility of 6-Ethoxy-2-propyl-4-quinolinol is a critical preliminary step.

Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Add the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration higher than the expected solubility.

  • Shake the mixture at room temperature for 1-2 hours.

  • Filter the solution through a 0.45 µm filter to remove any precipitate.

  • Analyze the concentration of the compound in the filtrate using HPLC-UV or a similar quantitative method.

PART 2: Screening for Potential Bioactivities

Based on the known activities of quinoline derivatives, the following assays are recommended to screen for the potential bioactivities of 6-Ethoxy-2-propyl-4-quinolinol.

Antimicrobial Activity

Rationale: Quinoline and its derivatives are known to possess significant antibacterial and antifungal properties.[7][8][9][10] A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of 6-Ethoxy-2-propyl-4-quinolinol in the appropriate broth.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a positive control (microorganism with a known antibiotic/antifungal), a negative control (broth only), and a vehicle control.

    • Incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Example Data Interpretation for MIC Assay

Compound Concentration (µg/mL)Bacterial GrowthInterpretation
128-Inhibition
64-Inhibition
32-MIC
16+Growth
8+Growth
Positive Control (Ciprofloxacin)-Valid Assay
Negative Control (No bacteria)-Valid Assay
Anticancer and Antiproliferative Activity

Rationale: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][11] Beyond the initial cytotoxicity screening, it is important to assess the antiproliferative effects on a panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that measures ATP levels, an indicator of metabolically active cells.[12]

Protocol: Antiproliferative Assay using CellTiter-Glo®

  • Cell Plating:

    • Seed a panel of cancer cell lines (e.g., pancreatic, colon, breast) in a 96-well plate at their optimal densities.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 6-Ethoxy-2-propyl-4-quinolinol for 72 hours.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow for Anticancer Activity Screening

G A Prepare 6-Ethoxy-2-propyl-4-quinolinol Stock Solution C Treat Cells with Serial Dilutions of Compound A->C B Seed Cancer Cell Lines in 96-well Plates B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate GI₅₀ Values F->G G cluster_0 Cellular Stress cluster_1 Inflammatory Pathway cluster_2 Bacterial Target ROS ROS LPS LPS NF-kB NF-kB LPS->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines DNA Gyrase DNA Gyrase Quinolinol 6-Ethoxy-2-propyl-4-quinolinol Quinolinol->ROS Antioxidant Effect Quinolinol->NF-kB Anti-inflammatory Effect Quinolinol->DNA Gyrase Antibacterial Effect

Caption: Potential mechanisms of action for quinolinol compounds.

PART 3: Data Interpretation and Next Steps

The results from these initial in vitro assays will provide a comprehensive preliminary profile of 6-Ethoxy-2-propyl-4-quinolinol.

Table 2: Summary of In Vitro Assays and Endpoints

AssayPurposeKey EndpointPotential Implication
Cytotoxicity (MTT)Assess general toxicityIC₅₀Determines therapeutic window
Antimicrobial (MIC)Screen for antibacterial/antifungal activityMICPotential as an anti-infective agent
Antiproliferative (CellTiter-Glo®)Evaluate anticancer potentialGI₅₀Potential as a cancer therapeutic
Anti-inflammatory (NO Assay)Assess anti-inflammatory effects% Inhibition of NOPotential for treating inflammatory diseases
Antioxidant (DPPH)Determine free radical scavengingEC₅₀Potential role in diseases with oxidative stress

Positive results in any of these screening assays should be followed up with more detailed mechanistic studies. For example, if the compound shows significant anticancer activity, subsequent studies could include cell cycle analysis, apoptosis assays, and investigation of specific signaling pathways. If antimicrobial activity is observed, time-kill kinetics and mechanism of action studies (e.g., DNA gyrase inhibition) would be logical next steps. [4]

References

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available from: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available from: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available from: [Link]

  • Quinoline compounds decrease in vitro spontaneous proliferation of peripheral blood mononuclear cells (PBMC) from human T-cell lymphotropic virus (HTLV) type-1-infected patients. PubMed. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available from: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. Available from: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available from: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available from: [Link]

  • QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

stability issues of 6-Ethoxy-2-propyl-4-quinolinol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 6-Ethoxy-2-propyl-4-quinolinol (CAS: 1070879-92-3).[1][2][3] It addresses stability, solubility, and analytical challenges inherent to the 4-quinolinol scaffold substituted with electron-donating (ethoxy) and lipophilic (propyl) groups.[1][2][3]

Status: Operational Subject: Stability, Solubility, and Handling in Solution Applicable Compound: 6-Ethoxy-2-propyl-4-quinolinol (Bioactive Small Molecule)[1][2][4]

Part 1: Compound Profile & Stability Matrix[1][2][3]

Before troubleshooting, verify your compound parameters against this reference data. This molecule exhibits amphoteric nature and keto-enol tautomerism , which are the primary drivers of solution instability.[1][2][3]

ParameterTechnical SpecificationStability Implication
CAS Number 1070879-92-3Unique identifier for verification.
Molecular Weight 231.29 g/mol Moderate size; prone to aggregation if concentration is too high.[1][2][3]
Core Scaffold 4-Quinolinol (4-Hydroxyquinoline)Subject to tautomerism (Enol

Keto).[1][2][3] The Keto form (4-Quinolone) often predominates in polar solvents.[1][2][3]
Substituents 6-Ethoxy: Electron Donating Group (EDG)2-Propyl: Lipophilic Alkyl ChainEthoxy: Increases susceptibility to oxidative degradation (ring activation).Propyl: Significantly reduces aqueous solubility compared to the parent quinoline.[1][2][3]
pKa Characteristics Amphoteric (Basic N, Acidic OH)Solubility is pH-dependent.[1][2][3] Least soluble at neutral pH (Isoelectric point vicinity).[1][2][3]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration (Pink/Brown Shift)

User Question: "I prepared a stock solution in DMSO. After 48 hours at room temperature, the clear solution has turned a light pink/brown color.[1][2][3] Is the compound degraded?"

Technical Diagnosis: Yes, this indicates oxidative degradation .[1][2][3] The 6-ethoxy group is an electron-donating substituent that activates the aromatic ring, making it susceptible to radical attack and oxidation by dissolved oxygen.[1][2] While the pyridine ring is aromatic, the phenol-like character of the 6-ethoxy-4-hydroxy system allows for the formation of quinone-imine type degradation products, which are highly colored (chromophores) even at trace concentrations.[1]

Corrective Protocol:

  • Degas Solvents: Always use degassed DMSO or Methanol.[1][2][3] Sparge with nitrogen or argon for 15 minutes before dissolving the solid.[1][2][3]

  • Storage: Store stock solutions at -20°C or lower.

  • Antioxidants: For non-biological assays, adding 0.1% Ascorbic Acid or Sodium Metabisulfite can retard this oxidation.[1][2][3]

  • Amber Glass: Light can accelerate this oxidation (photo-oxidation).[1][2][3] Use amber vials exclusively.

Issue 2: Precipitation in Aqueous Buffers

User Question: "My stock is 10mM in DMSO. When I dilute it into PBS (pH 7.4) for my assay, a fine white precipitate forms immediately."

Technical Diagnosis: This is a Solubility/Lipophilicity Mismatch .[1][2][3] The 2-propyl group adds significant hydrophobicity (increasing LogP) compared to unsubstituted 4-quinolinol.[1][2][3] Furthermore, 4-quinolinols are amphoteric.[1][2][3] At pH 7.4, the molecule is likely near its isoelectric point (lowest solubility) where it lacks a strong charge to solvate the hydrophobic propyl chain.[1][2][3]

Corrective Protocol:

  • Co-solvent Strategy: You cannot rely on pure aqueous buffers.[1][2][3] Maintain a final concentration of 1-5% DMSO or PEG-400 in your assay buffer to solubilize the propyl chain.[1][2][3]

  • pH Adjustment: If the assay permits, shifting the pH slightly away from neutral (e.g., pH 5.5 or pH 8.5) may ionize the molecule (protonating the Nitrogen or deprotonating the Hydroxyl), drastically improving solubility.[1][2][3]

  • Sonication: Brief sonication (30 seconds) upon dilution can help disperse micro-aggregates, but will not solve thermodynamic insolubility.[1][2][3]

Issue 3: Split or Tailing Peaks in HPLC

User Question: "I am running QC on the compound using a C18 column (Water/Acetonitrile). The peak is splitting or tailing severely.[1][2][3] Is my column broken?"

Technical Diagnosis: The column is likely fine; the issue is Tautomeric Equilibrium . In solution, 6-Ethoxy-2-propyl-4-quinolinol exists in a dynamic equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone).[1][2] If the interconversion rate is slow on the NMR/HPLC timescale, or if the mobile phase pH allows both species to coexist, you will see peak broadening, splitting, or tailing.[1][2][3]

Corrective Protocol:

  • Acidify Mobile Phase: Add 0.1% Formic Acid or TFA to both water and acetonitrile channels.[1][2][3] This forces the equilibrium towards a single protonated species (stabilizing the cation), resulting in a sharp, single peak.[1][2][3]

  • Temperature Control: Run the column at 40°C . Higher temperature increases the rate of tautomeric exchange, averaging the signal into a single sharp peak.[1][2][3]

Part 3: Visualized Mechanisms & Workflows[1][2][3]

Diagram 1: Tautomerism & Degradation Pathways

This diagram illustrates the structural instability mechanisms described above.[1][2][3]

StabilityPathways cluster_Solution Solution State Equilibrium Compound 6-Ethoxy-2-propyl-4-quinolinol (Solid State) Enol Enol Form (4-Hydroxy) Compound->Enol Dissolution Keto Keto Form (4-Quinolone) *Dominant in Polar Solvents* Enol->Keto Tautomerism (Slow exchange causes HPLC split) Oxidation Oxidative Degradation (Pink/Brown Quinone-imines) Enol->Oxidation O2 + Light (Activated by 6-Ethoxy) Precipitation Precipitation (Isoelectric Aggregation) Keto->Precipitation pH 7.4 + 2-Propyl Group (Low Solubility)

Caption: The dual risks of tautomeric peak splitting (blue zone) and oxidative discoloration (red node) driven by the ethoxy substituent.[1]

Diagram 2: Troubleshooting Decision Tree

Use this flow to resolve stability issues in real-time.

Troubleshooting Start Observed Issue Precip Cloudiness / Solids? Start->Precip Color Color Change (Pink)? Start->Color Peaks HPLC Peak Splitting? Start->Peaks Sol_CoSolvent Increase DMSO/PEG % OR Adjust pH away from 7 Precip->Sol_CoSolvent Yes Sol_Oxidation Degas Solvents Add 0.1% Ascorbic Acid Store -20°C Color->Sol_Oxidation Yes Sol_HPLC Add 0.1% TFA to Mobile Phase Increase Column Temp to 40°C Peaks->Sol_HPLC Yes

Caption: Rapid response logic for common 6-Ethoxy-2-propyl-4-quinolinol instability symptoms.

Part 4: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to minimize oxidative degradation.[2][3]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide).[1][2][3]

  • Degassing: Place 10 mL of DMSO in a vial. Bubble high-purity Nitrogen (

    
    ) gas through the liquid for 10 minutes to displace dissolved oxygen.[1][2][3]
    
  • Weighing: Weigh 23.1 mg of 6-Ethoxy-2-propyl-4-quinolinol.

  • Dissolution: Add the solid to 10 mL of degassed DMSO. Vortex immediately until clear.[1][2][3]

  • Aliquot & Storage:

    • Dispense into amber glass vials (to prevent photolysis).

    • Purge the headspace of each vial with Nitrogen before capping.[1][2][3]

    • Store at -20°C. Stability is approximately 6 months under these conditions.

Protocol B: Forced Degradation Stress Test

Use this to validate your analytical method's ability to detect degradation products.[3]

Stress ConditionProcedureExpected Outcome
Oxidative Stress Add 3%

to stock solution.[1][2][3] Incubate at RT for 4 hours.
Appearance of lower retention time peaks (polar oxides) and solution darkening.[1][2][3]
Acid Hydrolysis Mix stock 1:1 with 1N HCl. Heat at 60°C for 2 hours.Potential cleavage of the ethoxy ether linkage (formation of 6-hydroxy analog).[1][2][3]
Photostability Expose clear glass vial to UV light (254 nm) for 24 hours.[1][2][3]Significant degradation due to quinoline fluorophore excitation.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved February 6, 2026.[1][2][3] [Link] (Source for core scaffold properties, tautomerism, and safety data).[1][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3293, Ethoxyquin. Retrieved February 6, 2026.[1][2][3] [Link] (Source for oxidative instability mechanisms of 6-ethoxy-substituted quinolines).

  • Edrada-Ebel, R., et al. (2025). Tautomerism of 4-Hydroxyquinoline Derivatives in Solution. ResearchGate. [Link] (Source for HPLC peak splitting mechanisms and keto-enol equilibrium data).

Sources

preventing byproduct formation in quinolinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolinol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in classical and modern quinolinol syntheses.

Introduction: The Challenge of Selectivity

Quinolinols are a cornerstone scaffold in medicinal chemistry and materials science.[1] However, their synthesis is often plagued by byproduct formation stemming from highly reactive intermediates, harsh reaction conditions, and challenges in controlling regioselectivity. This guide provides field-proven insights and validated protocols to help you navigate these complexities, enhance yield, and ensure the purity of your target compounds.

Troubleshooting Guide & FAQs

This section is organized by common synthesis methods. Each entry addresses a specific problem in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

The Skraup Synthesis

The Skraup synthesis is a powerful method for creating the core quinoline ring but is notoriously difficult to control. It involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3]

Q1: My Skraup reaction is extremely vigorous and hard to control, resulting in a low yield of a tarry black substance. What is happening and how can I fix it?

A1: This is the most common failure mode in the Skraup synthesis. The root cause is the highly exothermic, acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[3][4] This uncontrolled polymerization consumes your starting material and produces intractable tar, significantly reducing the yield of the desired quinolinol.

Causality & Solution:

The key is to moderate the reaction rate to prevent the concentration of acrolein from reaching a point where polymerization dominates.

  • Primary Recommendation - Use a Reaction Moderator: The addition of ferrous sulfate (FeSO₄) is the standard and most effective method for taming the reaction.[3][4][5] Ferrous sulfate is believed to act as an oxygen carrier, creating a smoother, more controlled oxidation process and extending the reaction over a longer period.[5] Boric acid can also be used for this purpose.[3]

  • Controlled Reagent Addition: The order of addition is critical. Always add the concentrated sulfuric acid after the other reagents, including the ferrous sulfate, have been mixed. Adding the acid first can initiate the reaction prematurely and violently.[5]

  • Thermal Management: Begin heating the mixture gently. As soon as the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction will sustain the boiling for a significant period (often 30-60 minutes).[5] Only reapply heat after this initial vigorous phase has subsided.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation cluster_3 Expected Outcome P Vigorous, Uncontrolled Reaction & Tar Formation C Exothermic Acrolein Polymerization P->C is caused by S1 Add Moderator (e.g., FeSO₄) C->S1 is mitigated by S2 Control Reagent Addition Order C->S2 S3 Apply Gradual & Managed Heating C->S3 O Controlled Reaction Improved Yield Minimal Byproducts S1->O S2->O S3->O

Caption: Troubleshooting workflow for the Skraup synthesis.

The Gould-Jacobs Reaction

This reaction is crucial for synthesizing 4-hydroxyquinolines (4-quinolinols) from anilines and malonic ester derivatives.[1][6] The primary challenge here is often not reaction vigor, but selectivity.

Q2: I'm using a meta-substituted aniline in my Gould-Jacobs reaction and getting a mixture of 5- and 7-substituted quinolinol isomers. How can I control the regioselectivity?

A2: This is a classic challenge of electrophilic aromatic substitution on a substituted benzene ring. The cyclization step of the Gould-Jacobs reaction is an intramolecular electrophilic attack on the aniline ring.[6] When you have a meta-substituent, there are two non-equivalent ortho positions available for cyclization, leading to a mixture of products.[7]

Causality & Solution:

Regioselectivity is governed by a combination of steric and electronic factors.

  • Electronic Effects: Electron-donating groups (EDGs) at the meta-position will primarily direct cyclization to the less sterically hindered position (usually C-2, leading to the 7-substituted product). Electron-withdrawing groups (EWGs) can favor the other position, but often the reaction becomes more difficult.

  • Steric Hindrance: A bulky substituent on the aniline will sterically disfavor cyclization at the adjacent ortho position (C-2), thereby favoring the formation of the 5-substituted isomer.

  • Solvent and Temperature: The high temperatures often required for the thermal cyclization step can reduce selectivity. Using high-boiling point solvents like diphenyl ether or Dowtherm A is common but can make product isolation difficult.[8] Exploring newer, catalyzed methods can provide a path to lower reaction temperatures and potentially higher selectivity.

Troubleshooting Strategies:

  • Re-evaluate Starting Material: If possible, starting with an aniline that has blocking groups or stronger directing groups can force the reaction down a single pathway.

  • Explore Catalysis: Modern variations of cyclization reactions often employ catalysts (e.g., transition metals) that can offer lower reaction temperatures and improved regioselectivity compared to purely thermal methods.[9]

  • Careful Purification: If a mixture is unavoidable, meticulous purification via column chromatography or fractional crystallization is necessary. Confirm the identity of each isomer using 2D NMR techniques like NOESY or HMBC.

G cluster_0 cluster_1 cluster_2 Start Meta-Substituted Aniline Intermediate P1 Pathway A: Attack at C2 Start->P1 Less Steric Hindrance (Often Favored) P2 Pathway B: Attack at C6 Start->P2 More Steric Hindrance End1 7-Substituted Quinolinol P1->End1 End2 5-Substituted Quinolinol P2->End2

Caption: Competing pathways leading to isomeric byproducts.

The Friedländer Synthesis

The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[2][10] Like the Gould-Jacobs reaction, its main byproduct issue often revolves around selectivity.

Q3: When using an unsymmetrical ketone in my Friedländer synthesis, I'm getting two different quinoline products. How can I direct the reaction to the desired product?

A3: This issue arises because an unsymmetrical ketone (e.g., 2-butanone) has two different α-methylene groups that can participate in the initial condensation, leading to two constitutional isomers.

Causality & Solution:

The reaction can be directed by controlling which enolate or enamine intermediate is formed. This is typically governed by the choice of catalyst (acid or base) and reaction conditions.

  • Base-Catalyzed Conditions (e.g., KOH, NaOH): In a base-catalyzed reaction, the more acidic α-proton is typically removed to form the more stable (thermodynamic) enolate. For 2-butanone, the protons on the CH₂ group are more acidic than those on the CH₃ group, favoring condensation at that position.

  • Acid-Catalyzed Conditions (e.g., H₂SO₄, PPA): Acid catalysis proceeds via an enamine or enol intermediate. The selectivity can be less predictable and may depend heavily on the specific substrates and the steric environment.

  • Microwave-Assisted Synthesis: Modern protocols using microwave irradiation can sometimes improve selectivity and dramatically reduce reaction times. A Nafion-mediated strategy under microwave conditions has been reported to be effective.[11]

Comparative Summary of Synthesis Methods

Synthesis MethodStarting MaterialsCommon ByproductsPrimary Mitigation Strategy
Skraup Aniline, Glycerol, Oxidizing AgentPolymeric TarsUse of reaction moderators (FeSO₄, Boric Acid)[3][5]
Gould-Jacobs Aniline, Malonic Ester DerivativeRegioisomersCareful choice of substituted aniline; chromatographic separation[7]
Friedländer o-Aminoaryl Ketone, α-Methylene CarbonylRegioisomersStrategic choice of acid vs. base catalyst to control enolate formation[1]
Combes Arylamine, 1,3-DiketoneCyclization failures with EWGsUse of strong acid catalysts (H₂SO₄, PPA) to drive cyclization[12]

Validated Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from a robust procedure published in Organic Syntheses, which explicitly incorporates ferrous sulfate to ensure a controllable reaction.[5] This method serves as a foundational technique for synthesizing the parent quinoline ring, which can then be functionalized to the desired quinolinol.

Materials:

  • Aniline (2.3 moles)

  • Anhydrous/"Dynamite" Glycerol (9.4 moles)[5]

  • Nitrobenzene (1.4 moles)

  • Concentrated Sulfuric Acid (400 cc)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (80 g)

  • 40% Sodium Hydroxide Solution

  • Apparatus for steam distillation

Procedure:

  • Setup: In a 5-L round-bottom flask fitted with a wide-bore reflux condenser, add the reagents in the following order: 80 g of powdered ferrous sulfate, 865 g of glycerol, 218 g of aniline, and 170 g of nitrobenzene.[5]

  • Initiation: Mix the contents well. Carefully and slowly add 400 cc of concentrated sulfuric acid.

  • Controlled Reaction: Heat the mixture gently with a flame. Once the liquid begins to boil, immediately remove the heat source . The exothermic reaction will sustain boiling for 30-60 minutes. If the reaction becomes too violent, a wet towel can be placed on the upper part of the flask to aid the condenser.[5]

  • Completion: After the initial exothermic reaction ceases, reapply heat and maintain a steady reflux for an additional 5 hours.

  • Workup - Removal of Oxidant: Allow the mixture to cool to approximately 100°C. Transfer it to a larger flask suitable for steam distillation. Steam distill the mixture to remove any unreacted nitrobenzene.[5]

  • Workup - Liberation of Product: After removing the nitrobenzene, cautiously add 1.5 kg of 40% sodium hydroxide solution to the hot residue in the distillation flask. The heat of neutralization will cause the mixture to boil.

  • Purification: Immediately begin steam distillation again, collecting the quinoline/water mixture. The quinoline can be separated from the aqueous layer. For high purity, the crude product should be distilled under reduced pressure.[5]

References

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Biernacka, J., Gizińska, M., & Daszkiewicz, Z. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(14), 5334. Retrieved from [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • PubMed. (1995). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of the American Chemical Society, 117(23), 6390-6391. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • YouTube. (2022, September 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Ethoxy-2-propyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important quinolinol derivative. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient synthesis of your target compound.

I. Synthetic Strategy Overview: The Conrad-Limpach Approach

The synthesis of 6-Ethoxy-2-propyl-4-quinolinol is effectively achieved via the Conrad-Limpach reaction. This classic method involves two key transformations: the formation of an enamine intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization to construct the quinolinol ring system.[1][2]

The proposed synthetic route is as follows:

Scaling_Up_Synthesis cluster_reactants Starting Materials cluster_reaction1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Thermal Cyclization cluster_product Final Product 4-Ethoxyaniline 4-Ethoxyaniline Condensation Condensation 4-Ethoxyaniline->Condensation Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate->Condensation Enamine Intermediate Enamine Intermediate Condensation->Enamine Intermediate Acid Catalyst (optional) High-Temperature Cyclization High-Temperature Cyclization Enamine Intermediate->High-Temperature Cyclization ~250°C 6-Ethoxy-2-propyl-4-quinolinol 6-Ethoxy-2-propyl-4-quinolinol High-Temperature Cyclization->6-Ethoxy-2-propyl-4-quinolinol

Caption: Synthetic workflow for 6-Ethoxy-2-propyl-4-quinolinol.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 6-Ethoxy-2-propyl-4-quinolinol.

Q1: What are the critical quality parameters for the starting materials, 4-ethoxyaniline and ethyl 3-oxoheptanoate?

A1: The purity of your starting materials is paramount for a successful synthesis, especially at scale. For 4-ethoxyaniline , ensure it is free from isomeric impurities and oxidation products, which can appear as discoloration (typically reddish-brown).[3] Use freshly distilled or high-purity commercial grade material. For ethyl 3-oxoheptanoate , verify its purity by GC analysis to ensure the absence of other ketoesters or byproducts from its synthesis.[4]

Q2: Is a catalyst necessary for the initial condensation reaction?

A2: While the condensation can proceed without a catalyst, a mild acid catalyst such as a catalytic amount of acetic acid or p-toluenesulfonic acid can accelerate the reaction rate, particularly at lower temperatures. However, on a large scale, the use of a catalyst may complicate the workup. It is advisable to first attempt the reaction without a catalyst, as the reaction can often be driven to completion by the removal of water.

Q3: What is the optimal temperature for the thermal cyclization step, and how critical is it?

A3: The thermal cyclization typically requires high temperatures, generally around 250°C.[1] The temperature is a critical parameter; too low, and the reaction will be sluggish or incomplete. Too high, and you risk decomposition and the formation of impurities. It is crucial to perform small-scale optimization studies to determine the ideal temperature for your specific setup.

Q4: What are the common side products in this synthesis?

A4: The primary side products can arise from the alternative Knorr synthesis pathway, which leads to the formation of 2-quinolinols, especially if the initial condensation temperature is too high.[5] Other impurities may result from the decomposition of the starting materials or product at the high temperatures used in the cyclization step.

Q5: How can I effectively monitor the progress of both reaction steps?

A5: For the enamine formation, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting materials. For the high-temperature cyclization, taking aliquots (if possible and safe) and analyzing them by HPLC or LC-MS is the most effective method to track the formation of the product and the disappearance of the enamine intermediate.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and scale-up of 6-Ethoxy-2-propyl-4-quinolinol.

Problem 1: Low Yield of Enamine Intermediate in Step 1
Potential Cause Underlying Principle Recommended Solution
Incomplete Reaction The condensation reaction is an equilibrium process. The presence of water, a byproduct, can inhibit the forward reaction.On a larger scale, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is highly effective.
Poor Quality Starting Materials Impurities in 4-ethoxyaniline or ethyl 3-oxoheptanoate can lead to side reactions or inhibit the desired reaction.Ensure the purity of starting materials as described in the FAQs. Consider distillation of 4-ethoxyaniline if it is discolored.
Incorrect Stoichiometry An incorrect molar ratio of reactants will result in unreacted starting material and lower theoretical yield.Carefully verify the molar equivalents of both reactants. A slight excess of the more volatile component may be used to drive the reaction.
Problem 2: Incomplete Cyclization or Low Yield in Step 2
Potential Cause Underlying Principle Recommended Solution
Insufficient Temperature The electrocyclic ring-closing reaction has a high activation energy and requires a specific temperature to proceed efficiently.[2]Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress. Ensure accurate temperature monitoring within the reaction vessel.
Poor Heat Transfer at Scale As the reaction volume increases, the surface-area-to-volume ratio decreases, leading to inefficient and uneven heating.[6][7][8]Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heat distribution.[2] Mechanical stirring is essential for large-scale reactions to maintain a homogenous temperature.
Decomposition of Reactant/Product Prolonged exposure to very high temperatures can lead to the degradation of the enamine intermediate or the final product.Optimize the reaction time at the determined optimal temperature. Avoid unnecessarily long reaction times once the reaction has reached completion.
Problem 3: Product Purification Challenges
Potential Cause Underlying Principle Recommended Solution
Product is a Highly Polar Solid 4-Quinolinols are often polar and can be challenging to purify by traditional silica gel chromatography due to strong interactions with the stationary phase.[9]Recrystallization is the preferred method for purification. Screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Consider solvent systems like ethanol, isopropanol, or mixtures with water.
Presence of Tarry Impurities High-temperature reactions can generate polymeric or tarry byproducts that complicate isolation and purification.After cooling the reaction mixture, dilute with a non-polar solvent like hexane or heptane to precipitate the crude product while keeping the tarry impurities in solution. The crude solid can then be collected by filtration and subjected to recrystallization.
Product Contaminated with Starting Materials Incomplete reaction or inefficient workup can lead to the final product being contaminated with starting materials or the enamine intermediate.Ensure the reaction has gone to completion before workup. During purification, a wash of the crude product with a solvent that selectively dissolves the impurities can be effective.

IV. Experimental Protocols

Step 1: Synthesis of Ethyl 3-((4-ethoxyphenyl)amino)hept-2-enoate (Enamine Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, add 4-ethoxyaniline (1.0 eq) and toluene.

  • Reaction: To the stirred solution, add ethyl 3-oxoheptanoate (1.05 eq).

  • Heating: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor by TLC or HPLC if desired.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Ethoxy-2-propyl-4-quinolinol (Thermal Cyclization)
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, add a high-boiling solvent such as Dowtherm A.

  • Heating: Heat the solvent to 250°C with stirring.

  • Addition: Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

  • Reaction: Maintain the temperature at 250°C for the optimized reaction time (typically 30-60 minutes). Monitor the reaction progress by taking small aliquots and analyzing by HPLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to below 100°C. Add a non-polar solvent like hexane to precipitate the crude product.

  • Isolation: Collect the crude solid by vacuum filtration and wash with cold hexane.

  • Purification: Purify the crude 6-Ethoxy-2-propyl-4-quinolinol by recrystallization from a suitable solvent (e.g., ethanol).

V. Data Summary

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C)
4-EthoxyanilineC₈H₁₁NO137.184250
Ethyl 3-oxoheptanoateC₉H₁₆O₃172.22-~208-210
6-Ethoxy-2-propyl-4-quinolinolC₁₄H₁₇NO₂231.29N/A (Predicted solid)N/A

VI. Troubleshooting Logic Diagram

Troubleshooting_Logic Low_Yield Low Final Product Yield Check_Step1 Analyze Step 1 (Enamine Formation) Low_Yield->Check_Step1 Check_Step2 Analyze Step 2 (Cyclization) Low_Yield->Check_Step2 Purification_Loss Loss during Purification Low_Yield->Purification_Loss Incomplete_Step1 Incomplete Enamine Formation Check_Step1->Incomplete_Step1 Yes Degradation_Step1 Degradation in Step 1 Check_Step1->Degradation_Step1 No Incomplete_Step2 Incomplete Cyclization Check_Step2->Incomplete_Step2 Yes Degradation_Step2 Degradation in Step 2 Check_Step2->Degradation_Step2 No Solution1 - Ensure complete water removal - Check starting material purity Incomplete_Step1->Solution1 Solution2 - Optimize temperature and time - Ensure efficient heat transfer at scale Incomplete_Step2->Solution2 Solution3 - Avoid excessive temperatures - Minimize reaction time Degradation_Step2->Solution3 Solution4 - Optimize recrystallization solvent - Minimize transfers Purification_Loss->Solution4

Caption: Decision tree for troubleshooting low product yield.

VII. References

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. ACS Omega. 2020;5(18):10174-10189.

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available from: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Available from: [Link]

  • ResearchGate. Synthesis of quinolines | Request PDF. Available from: [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Pure Synth. Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry A. 2022;126(16):2536-2544.

  • PubChem. 4-Ethoxyaniline. Available from: [Link]

  • CatSci Ltd. SOME SCALE-UP CONSIDERATIONS. Available from: [Link]

  • PrepChem.com. Synthesis of STEP A: Ethyl 3-oxo-heptanoate. Available from: [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. Available from: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]

  • Master Organic Chemistry. Electrocyclic Reactions. Available from: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. 2025;30(22):5013.

  • Reddit. Purification of strong polar and basic compounds : r/Chempros. Available from: [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. 2014;18(11):1455-1460.

  • Wikipedia. p-Phenetidine. Available from: [Link]

  • Pharmaffiliates. Quinoline-impurities. Available from: [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. Available from: [Link]

  • SIELC Technologies. 4-Ethoxyaniline. Available from: [Link]

Sources

Technical Support Center: Crystallization of 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Processing Support Hub. Ticket ID: #QZn-6E2P-CRYST Subject: Troubleshooting Phase Separation, Polymorphism, and Purity in 4-Quinolinol Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecule & The Challenge

You are likely synthesizing 6-Ethoxy-2-propyl-4-quinolinol via a high-temperature cyclization (e.g., Conrad-Limpach or Gould-Jacobs).[1] This molecule presents a "perfect storm" of crystallization challenges:

  • The "Propyl" Factor: The C2-propyl chain adds significant lipophilicity, increasing the risk of oiling out (liquid-liquid phase separation) before crystallization occurs.[1]

  • The "Quinolinol" Core: This moiety exhibits prototropic tautomerism (4-hydroxyquinoline

    
     4-quinolinone).[1] The ratio of these tautomers in solution dictates your crystal habit and solubility, often leading to inconsistent yields.
    
  • The "Ethoxy" Trap: As an electron-donating group, it increases the electron density of the ring, making the molecule susceptible to oxidative degradation (tar formation) during the high-temperature synthesis.[1]

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or adding antisolvent, the solution turns milky or deposits a sticky oil/gum at the bottom of the flask instead of discrete crystals.

Root Cause: The system has entered the metastable zone where the Liquid-Liquid Phase Separation (LLPS) boundary lies above the crystallization solubility curve. This is exacerbated by the hydrophobic propyl chain.[1]

Diagnostic Protocol
VariableAdjustmentScientific Rationale
Temperature Increase

Adding antisolvent at higher temperatures keeps the system in a single liquid phase longer, bypassing the LLPS dome.[1]
Agitation Increase Shear High shear rates prevent the coalescence of oil droplets, promoting nucleation at the droplet interface.[1]
Seeding Add @ 1-2% Seeds provide a template for growth, bypassing the high energy barrier of nucleation that favors the amorphous oil phase.[1]
Corrective Workflow: The "Hot-Seed" Method
  • Dissolve the crude oil/solid in the minimum amount of good solvent (e.g., hot Ethanol or Acetic Acid) at

    
    .
    
  • Cool slowly to

    
     (just above the point where it usually oils out).
    
  • Seed with 1% pure crystals. Do not stir vigorously yet.

  • Hold for 30–60 minutes to allow "healing" of the seeds and initial growth.

  • Cool slowly (

    
    ). If oiling occurs, reheat to redissolve and add a "bridging solvent" (e.g., 5% DMF) to increase solubility.
    

Module 2: Tautomerism & Polymorphism Control

Symptom: Batch-to-batch variation in melting point (e.g., shifting between


 and 

) or crystal shape (needles vs. blocks).[1]

Mechanism: 4-Quinolinols exist in equilibrium between the Enol (OH-form) and Keto (NH-form).[1]

  • Non-polar solvents (Toluene, Ethers) favor the Enol form.

  • Polar protic solvents (Water, Alcohols, Acids) favor the Keto (quinolone) form.

  • Note: The Keto form is generally less soluble and has a higher lattice energy due to intermolecular hydrogen bonding (dimer formation).

Visualizing the Equilibrium

TautomerLogic cluster_0 Solvent Environment NonPolar Non-Polar Solvent (Toluene, DCM) Enol Enol Tautomer (4-Hydroxyquinoline) NonPolar->Enol Stabilizes Polar Polar/Protic Solvent (Ethanol, Water, AcOH) Keto Keto Tautomer (4-Quinolone) Polar->Keto Stabilizes Enol->Keto Spontaneous Rearrangement Precip Stable Crystal Lattice (High MP, H-Bonded Dimer) Keto->Precip Preferred Crystallization Path

Figure 1: Solvent influence on Tautomeric Equilibrium.[1] To maximize yield and stability, drive the equilibrium toward the Keto form using polar solvents.

Recommendation: For pharmaceutical intermediates, the Keto form is usually the desired stable polymorph. Crystallize from Ethanol/Water or Acetic Acid/Water mixtures to lock this form in.[1] Avoid crystallizing from pure toluene unless the specific metastable enol-polymorph is required.[1]

Module 3: Purification (The Acid-Base Swing)

Symptom: Product is colored (yellow/brown) or contains "tar" from the high-temperature cyclization.[1]

Solution: Leveraging the amphoteric nature of the quinoline nitrogen and the 4-hydroxyl group.[1]

The "Swing" Protocol
  • Acid Dissolution (Removal of Non-Basic Tars):

    • Suspend crude solid in 10% HCl.

    • Heat to

      
      . The quinolinol protonates and dissolves; non-basic tars remain suspended.[1]
      
    • Filtration: Filter hot through Celite/Charcoal.[1] The filtrate should be clear(er).

  • The Isoelectric Precipitation (Targeting pH 6-7):

    • Critical Step: Neutralize the filtrate slowly with NaOH or Ammonia.[1]

    • Observation: As pH approaches 4-5, impurities might precipitate first.[1] Filter these off if distinct.

    • Target: Continue to pH 6.5–7.0 . This is the isoelectric point where the zwitterion/neutral species has minimum solubility.

    • Warning: Do not overshoot to pH > 10, or you will form the soluble phenolate salt (Na-salt).[1]

  • Final Polish:

    • Recrystallize the precipitated solid from DMF/Ethanol or Acetic Acid to remove trapped inorganic salts.[1]

FAQ: Rapid Fire Troubleshooting

Q: My product is stuck in the charcoal filter. A: 4-Quinolinols adsorb strongly to activated carbon due to their planar aromatic structure.[1] Use less charcoal (<5% w/w) and ensure the solvent is hot and slightly acidic (keep it protonated) to reduce adsorption affinity.

Q: I see two spots on TLC, is it impure? A: Not necessarily. Tautomers can sometimes separate on silica gel depending on the eluent pH.[1] Run a 2D-TLC (run, rotate 90°, run again). If the spots lie on the diagonal, it’s pure. If off-diagonal, it’s an impurity.[1]

Q: The melting point is broad (


). 
A:  You likely have a mix of tautomers or solvent inclusion. Dry the sample at 

under vacuum for 24 hours. If the MP sharpens and rises, it was solvent. If it remains broad, recrystallize from a high-boiling polar solvent (e.g., DMF) to force the thermodynamic polymorph.[1]

References

  • Conrad-Limpach Cyclization & Byproducts

    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 593 (1955); Vol. 28, p. 80 (1948). Describes the synthesis of 4-hydroxyquinolines and the handling of high-temp reaction mixtures.

    • [1]

  • Tautomerism in 4-Quinolones

    • Claramunt, R. M., et al.[1] "The tautomerism of 4-Hydroxy-4(1H) quinolone." Journal of Molecular Structure, 2006. Establishes the preference for the oxo-form in the solid state.[1]

  • Purification of Quinolinol Intermediates (Decoquinate Analogues)

    • Methods involving acid-base purification and solvent selection for 6-ethoxy derivatives.[1]

    • (Illustrates the acid-base swing logic for this specific class).

  • Crystallization of Amphoteric Molecules

    • Myerson, A. S.[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for MSZW and oiling out thermodynamics).

Sources

Validation & Comparative

Comparative Purity Analysis Guide: 6-Ethoxy-2-propyl-4-quinolinol

[1]

Executive Summary

This guide provides a technical comparison of analytical methodologies for 6-Ethoxy-2-propyl-4-quinolinol , a critical quinoline scaffold likely synthesized via the Conrad-Limpach or Gould-Jacobs cyclization.[1] Due to the amphoteric nature of 4-quinolinols (tautomerizing between the enol and keto-quinolone forms), standard silica chromatography often fails, yielding tailing peaks and variable retention times.[1]

This document compares three purity analysis workflows:

  • RP-HPLC (UV-Vis): The routine QC workhorse.[1]

  • UPLC-MS/MS: For trace impurity profiling (uncyclized intermediates).

  • Quantitative NMR (qNMR): The absolute purity benchmark (primary standard free).

Part 1: The Analytical Challenge

The target molecule, 6-Ethoxy-2-propyl-4-quinolinol , presents specific physicochemical challenges that dictate analytical choices:

  • Tautomerism: In solution, 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomers.[1] Without pH control, this results in split or broad peaks in chromatography.[1]

  • Solubility: High melting points and poor solubility in non-polar solvents (due to intermolecular H-bonding) make GC-MS unsuitable.[1]

  • Synthesis Artifacts: Common impurities include unreacted p-phenetidine (starting material) and uncyclized

    
    -anilinoacrylate intermediates.[1]
    
Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the correct analytical method based on the stage of development.

AnalyticalMatrixStartSample OriginCrudeCrude Reaction MixtureStart->CrudeIsolatedIsolated SolidStart->IsolatedFinalAPIFinal API / Ref StdStart->FinalAPIMethod_TLCTLC / LC-MS(Qualitative)Crude->Method_TLCQuick CheckMethod_HPLCRP-HPLC (UV)(Routine Purity)Isolated->Method_HPLCProcess ControlFinalAPI->Method_HPLCImpurity ProfileMethod_qNMR1H qNMR(Absolute Purity)FinalAPI->Method_qNMRCert of AnalysisMethod_TLC->Method_HPLCScale Up

Figure 1: Analytical workflow selection based on synthesis stage.

Part 2: Comparative Methodologies

Method A: Reversed-Phase HPLC (The Standard)[1]

Objective: Routine purity assessment and quantification relative to a standard.

Technical Insight: Standard neutral mobile phases cause peak tailing due to the interaction of the basic quinoline nitrogen with silanol groups on the column. Acidic modification is non-negotiable here. We utilize a Formic Acid buffer to protonate the nitrogen fully, ensuring the molecule exists as a single cationic species.

Experimental Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    .[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 320 nm (conjugated quinolone system).

  • Sample Prep: Dissolve 1 mg/mL in MeOH:DMSO (9:1).

Pros/Cons:

  • (+) High reproducibility.

  • (+) Separates closely related impurities (e.g., 6-methoxy analogs).[1]

  • (-) Requires a reference standard for accurate quantitation (response factors vary).

Method B: Quantitative NMR (qNMR) (The Benchmark)

Objective: Absolute purity determination without a specific reference standard of the analyte.

Technical Insight: qNMR is superior for early-stage synthesis where a certified reference standard of 6-Ethoxy-2-propyl-4-quinolinol does not yet exist.[1] By using a certified internal standard (IS) with non-overlapping signals, we can calculate purity based on molar ratios.[1]

Experimental Protocol:

  • Solvent: DMSO-

    
     (Essential for solubility; CDCl
    
    
    often precipitates quinolones).[1]
  • Internal Standard: Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.[1]
    
  • Parameters:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      (typically 30-60 seconds to ensure full relaxation).
    • Scans: 16-32.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Pros/Cons:

  • (+) Absolute purity (SI traceable).

  • (+) Non-destructive.[1][2]

  • (-) Lower sensitivity (LOD ~0.1%).[1]

  • (-) Requires high solubility (>10 mg/mL).[1]

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics of the two primary methods when applied to a crude batch of synthesized 6-Ethoxy-2-propyl-4-quinolinol.

FeatureRP-HPLC (UV)qNMR (1H)
Primary Output Relative Area %Absolute Weight %
Reference Standard Required (for assay)Not Required (uses IS)
Specificity High (Separates isomers)High (Structural ID)
LOD (Limit of Detection)


Analysis Time 20-30 mins10-15 mins
Solvent Consumption High (Acetonitrile waste)Low (Deuterated solvent)
Suitability Routine QC & Impurity ProfilingReference Standard Qualification
Synthesis & Impurity Context

Understanding the origin of impurities is vital for interpreting the analysis. The Conrad-Limpach synthesis involves the condensation of p-phenetidine with ethyl butyrylacetate.[1]

SynthesisPathPhenetidinep-PhenetidineSchiffBaseSchiff Base(Intermediate)Phenetidine->SchiffBaseKetoEsterEthyl ButyrylacetateKetoEster->SchiffBaseProduct6-Ethoxy-2-propyl-4-quinolinolSchiffBase->Product250°C CyclizationImpurity1UncyclizedEnamineSchiffBase->Impurity1Incomplete RxnImpurity2DegradationProductsProduct->Impurity2Oxidation

Figure 2: Synthesis pathway highlighting potential impurity origins.[1]

Part 4: Recommendations

For a robust drug development workflow, we recommend a hybrid approach :

  • Qualification Phase: Use qNMR to establish the absolute purity of your first "Golden Batch" of 6-Ethoxy-2-propyl-4-quinolinol.[1] This batch becomes your primary reference standard.

  • Routine Testing: Use RP-HPLC (calibrated against the qNMR-valided standard) for daily process monitoring and stability testing.[1] This leverages the speed and sensitivity of HPLC while maintaining the accuracy of NMR.

References

  • BenchChem. (2025).[1][3] HPLC Analysis Method for 2,4-Dihydroxyquinoline Derivatives. Retrieved from

  • MDPI. (2023).[1] Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. Molecules. Retrieved from

  • Organic Syntheses. (1946).[1] 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Method).[1] Org.[1][4] Synth. 26,[1] 45. Retrieved from

  • Almac Group. (2023).[1] Advantages of Quantitative NMR (qNMR) in Pharmaceutical Analysis. Retrieved from

  • SynArchive. Conrad-Limpach Synthesis Reaction Mechanism. Retrieved from

A Comparative Guide to the Structure-Activity Relationship of 6-Ethoxy-2-propyl-4-quinolinol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-Ethoxy-2-propyl-4-quinolinol analogs. Drawing from extensive research in the field of medicinal chemistry, this document synthesizes key findings on how molecular modifications to the quinolinol scaffold influence biological activity, with a particular focus on anticancer and antimicrobial applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile chemical class.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The 4-quinolinol (or 4-quinolone) core, in particular, is a key pharmacophore in many biologically active molecules. The ability to readily introduce substituents at various positions on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide will focus on analogs of 6-Ethoxy-2-propyl-4-quinolinol, exploring how modifications at the 2, 3, 4, and 6-positions impact their therapeutic potential.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 6-Ethoxy-2-propyl-4-quinolinol analogs is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on common therapeutic applications for this class of compounds.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline and quinolinone derivatives as anticancer agents.[1][4] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR) and topoisomerases, or the induction of apoptosis.[5][6]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2-Position: The 2-position of the quinoline ring is a critical site for modification. The presence of an alkyl group, such as the propyl group in the parent compound, can influence lipophilicity and binding to target proteins. Studies on related 2-aryl quinolines have shown that the nature of the substituent at this position significantly impacts antiproliferative activity.[7]

  • Substitution at the 4-Position: The hydroxyl group at the 4-position is a key feature of the 4-quinolinol scaffold. Conversion of this hydroxyl to an amino group and subsequent derivatization has been a successful strategy in developing potent anticancer agents. For instance, 4-aminoquinoline derivatives have shown potent and broad-spectrum anticancer activity.[8]

  • Substitution at the 6-Position: The ethoxy group at the 6-position is an important contributor to the overall electronic and steric properties of the molecule. In related quinoline series, the presence of alkoxy groups at similar positions has been shown to be beneficial for antiproliferative activity.[9] For instance, a study on 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one derivatives found that specific substitutions at these positions led to high potency against various cancer cell lines.[2]

Table 1: Comparative Anticancer Activity of Representative Quinoline Analogs

Compound ID2-Position Substituent4-Position Substituent6-Position SubstituentTarget Cell LineIC50 (µM)Reference
10g Not ApplicableN-(2-(dimethylamino)ethyl)amino7-(4-fluorobenzyloxy)Various human tumor cells< 1.0[9]
3e MorpholinoAnilinoUnsubstitutedHepG212.76[3]
11e Not Applicable4-benzyloxy7,8-dichloroCOLO 205Nanomolar potency[2]
3g Varied4-hydroxyVariedHCT116Promising activity[4]

Note: This table presents data from related quinoline series to infer potential SAR trends for 6-Ethoxy-2-propyl-4-quinolinol analogs due to the limited direct comparative data on the specified scaffold.

Antimicrobial Activity

The quinoline scaffold is also a well-established framework for the development of antimicrobial agents. The fluoroquinolone antibiotics are a prime example of the success of this chemical class in combating bacterial infections. Research into non-fluorinated quinolinols has revealed promising activity against a range of pathogens, including bacteria and fungi.

Key SAR Insights for Antimicrobial Activity:

  • Alkyl Chain at C2/C3: The length of the alkyl chain at the 2 or 3-position can significantly impact antimicrobial potency. A study on 4-hydroxy-2-quinolone analogs demonstrated that a long alkyl side chain at the C-3 position was crucial for both antibacterial and antifungal activities.[10] This suggests that the 2-propyl group of the parent compound is a key feature for potential antimicrobial action.

  • Halogenation of the Benzene Ring: The introduction of halogen atoms, such as bromine, on the benzene portion of the quinolinone ring has been shown to dramatically enhance antifungal activity.[10]

  • General Substituent Effects: Studies on a broad range of quinoline derivatives have shown that various substituents can confer activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] Specifically, certain quinoline derivatives have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.[11][12]

Table 2: Comparative Antimicrobial Activity of Representative 4-Hydroxy-2-quinolone Analogs

Compound IDC3-Alkyl Chain LengthC6/C7-SubstituentTarget OrganismIC50 / MICReference
3j Nonyl6,7-dibromoAspergillus flavus1.05 µg/mL (IC50)[10]
11 Not Applicable3-iodoMRSA0.049-0.097 µg/mL (MIC)[11]
HT61 Not specifiedNot specifiedS. aureus biofilmsEffective reduction in viability[13]

Note: This table highlights SAR findings from closely related 4-hydroxy-2-quinolone scaffolds to provide insights into the potential antimicrobial properties of 6-Ethoxy-2-propyl-4-quinolinol analogs.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for assessing the biological activities of quinolinol analogs.

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway and Mechanism of Action

A plausible mechanism of action for the anticancer activity of quinoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Phosphorylates Cell_Cycle_Progression Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Cycle_Progression Promotes Transcription Ligand EGF Ligand Ligand->EGFR Binds and Activates Quinolinol_Analog 6-Ethoxy-2-propyl-4-quinolinol Analog (Inhibitor) Quinolinol_Analog->EGFR Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the EGFR signaling pathway by a 6-Ethoxy-2-propyl-4-quinolinol analog.

Conclusion

The 6-Ethoxy-2-propyl-4-quinolinol scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the structure-activity relationship insights gathered from related quinoline and quinolinone series, medicinal chemists can rationally design analogs with enhanced potency and selectivity for anticancer and antimicrobial applications. The key to unlocking the full potential of this chemical class lies in the systematic exploration of substitutions at the 2, 3, 4, and 6-positions of the quinolinol ring, guided by robust biological evaluation using standardized protocols. Future research should focus on synthesizing and testing a focused library of 6-Ethoxy-2-propyl-4-quinolinol analogs to establish a direct and comprehensive SAR for this specific scaffold.

References

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493-507. [Link]

  • Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

  • Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 249-260. [Link]

  • Gorgani, L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6649. [Link]

  • O'Donnell, G., et al. (2011). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 16(8), 6456-6473. [Link]

  • Alpan, A. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6889. [Link]

  • Thakare, V. N., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Molecular Diversity, 27(1), 241-255. [Link]

  • Al-Qaisi, A. M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

  • Hottin, J., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100519. [Link]

  • Yang, R., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877. [Link]

  • Joseph, J., & George, M. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 104-112. [Link]

  • Nguyen, T. L. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3099. [Link]

  • Chen, Y. F., et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 173(13), 2135-2149. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4567-4580. [Link]

  • Yilmaz, M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1053-1071. [Link]

  • Kelly, J., et al. (2009). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 33(5), 472-475. [Link]

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  • Pozdnyakov, I. A., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-28. [Link]

  • Tzani, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1709. [Link]

  • Noble, J. A., et al. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

  • Kaczor, A. A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

  • Klos-Witkowska, A., & Wasiutynski, M. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(13), 5038. [Link]

  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30549-30571. [Link]

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 6-Ethoxy-2-propyl-4-quinolinol , a bioactive small molecule belonging to the 2-alkyl-4-quinolinol class.[1] While less commercially ubiquitous than its 3-carboxylated cousins (e.g., Decoquinate), this compound represents a critical scaffold in the study of mitochondrial respiration inhibition and bacterial quorum sensing modulation .[2]

This guide compares 6-Ethoxy-2-propyl-4-quinolinol against:

  • Decoquinate: The industry standard for anticoccidial mitochondrial inhibition.[1]

  • HHQ (2-Heptyl-4-quinolinol): A primary quorum sensing signal precursor in Pseudomonas aeruginosa.[1][2]

  • Atovaquone: A high-affinity hydroxynaphthoquinone targeting the cytochrome bc1 complex.[1][2]

Key Findings
  • Mechanism: 6-Ethoxy-2-propyl-4-quinolinol functions primarily as a lipophilic inhibitor of the quinol oxidation (

    
    ) site of the cytochrome bc1 complex (Complex III).[1]
    
  • Structural Advantage: Lacking the 3-ester group found in Decoquinate, it exhibits distinct solubility profiles and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies in drug resistance.[1][2]

  • Application: Primary utility lies in antiprotozoal research (Coccidiosis, Malaria) and as a quorum sensing antagonist lead.[1][2]

Chemical Identity & Structural Comparison

The efficacy of 4-quinolinols is dictated by the substitution pattern at the 2, 3, and 6 positions.

Feature6-Ethoxy-2-propyl-4-quinolinol Decoquinate HHQ (2-Heptyl-4-quinolinol)
CAS 1070879-92-318507-89-6127-66-2
Core Scaffold 4-Quinolinol4-Quinolinol-3-carboxylate4-Quinolinol
C-2 Substituent Propyl (

)
HHeptyl (

)
C-3 Substituent HEthyl Ester (

)
H
C-6 Substituent Ethoxy (

)
Decyloxy (

)
H
Lipophilicity (cLogP) ~3.2 (Moderate)~7.5 (High)~4.1 (High)
Solubility Low (DMSO soluble)Very Low (Lipid soluble)Low (DMSO soluble)
Structural Significance
  • The 2-Propyl Group: Provides steric bulk sufficient for hydrophobic pocket binding but is shorter than the heptyl chain of HHQ, potentially altering specificity between bacterial PQS receptors and mitochondrial

    
     sites.[2]
    
  • The 6-Ethoxy Group: An electron-donating group that increases electron density on the quinoline ring, enhancing binding affinity to the iron-sulfur protein interface of Complex III compared to unsubstituted analogs.[1]

Mechanism of Action: Cytochrome Inhibition[1][2]

The primary pharmacological target for this class is the Mitochondrial Respiratory Chain Complex III .

Pathway Visualization

Mitochondrial_Inhibition Compound 6-Ethoxy-2-propyl-4-quinolinol Qo_Site Qo Binding Site (Cytochrome b) Compound->Qo_Site Competitive Binding Electron_Flow Electron Transfer (UQH2 -> Cyt c) ComplexIII Cytochrome bc1 Complex (Complex III) ComplexIII->Electron_Flow Catalyzes Qo_Site->ComplexIII Part of Qo_Site->Electron_Flow Blocks Membrane_Potential Mitochondrial Membrane Potential (ΔΨm) Electron_Flow->Membrane_Potential Maintains ATP_Synthase ATP Synthesis Membrane_Potential->ATP_Synthase Drives

Figure 1: Mechanism of Action.[1][2] The compound competitively binds to the


 site, blocking electron transfer from Ubiquinol to Cytochrome c, collapsing the proton gradient.[2]
Comparative Efficacy (Inferred SAR Data)
CompoundTarget SiteBinding ModePredicted

(Resp.[1][2] Chain)
6-Ethoxy-2-propyl-4-quinolinol Cyt

(

)
H-bond (4-OH) + Hydrophobic (2-Pr)0.5 - 5.0

M
Decoquinate Cyt

(

)
H-bond (4-OH/3-COOEt) + Hydrophobic< 0.01

M
Atovaquone Cyt

(

)
H-bond (2-OH/1-CO) + Hydrophobic< 0.005

M

Expert Insight: While Decoquinate is more potent due to the 3-ester group locking the conformation, 6-Ethoxy-2-propyl-4-quinolinol offers a distinct resistance profile.[1] Mutations in the cytochrome


 gene (e.g., Y268S) that render parasites resistant to Atovaquone often show collateral sensitivity to 2-alkyl-4-quinolinols.[1][2]

Experimental Protocols

Protocol A: Mitochondrial Respiration Inhibition Assay

Purpose: To quantify the


 of the compound against Complex III.[1][2]
  • Isolation: Isolate mitochondria from Plasmodium falciparum or mammalian liver using differential centrifugation (buffer: 225 mM mannitol, 75 mM sucrose, 0.2 mM EDTA, pH 7.4).[1][2]

  • Preparation: Resuspend mitochondria (0.5 mg protein/mL) in respiration buffer supplemented with 5 mM succinate (Complex II substrate) and 2

    
    M Rotenone (to block Complex I).
    
  • Treatment: Add 6-Ethoxy-2-propyl-4-quinolinol (dissolved in DMSO) at serial dilutions (0.1 nM to 100

    
    M).
    
  • Measurement: Monitor oxygen consumption using a Clark-type electrode or Seahorse XF Analyzer.

  • Control: Use Antimycin A (known

    
     inhibitor) and Atovaquone  (known 
    
    
    
    inhibitor) as positive controls.[2]
  • Calculation: Plot % Oxygen Consumption Rate (OCR) vs. log[Concentration].

Protocol B: Chemical Synthesis (Gould-Jacobs Reaction)

Purpose: To synthesize 6-Ethoxy-2-propyl-4-quinolinol for testing.

Synthesis_Workflow Step1 Start: 4-Ethoxyaniline + Ethyl butyrylacetate Step2 Condensation (110°C, cat. acid) Step1->Step2 Intermediate Intermediate: Beta-amino crotonate Step2->Intermediate Step3 Cyclization (250°C, Diphenyl ether) Intermediate->Step3 Product_Crude Crude 4-Quinolinol Step3->Product_Crude Step4 Purification (Recrystallization from EtOH) Product_Crude->Step4 Final Pure 6-Ethoxy-2-propyl-4-quinolinol Step4->Final

Figure 2: Synthesis via modified Gould-Jacobs cyclization. Note: The 2-propyl group requires using a specific beta-keto ester precursor.[1][2]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

  • Storage: Store at 2-8°C, under inert gas (Nitrogen/Argon). The 4-hydroxyl group is susceptible to oxidation over long periods.[1][2]

  • Solubility: Insoluble in water.[1][2] Soluble in DMSO (>10 mg/mL) and Ethanol.

References

  • Biagini, G. A., et al. (2006).[2] "Generation of the mitochondrial membrane potential in Plasmodium falciparum." Journal of Biological Chemistry. Link

  • Fry, M., & Pudney, M. (1992).[2] "Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80)."[1][2] Biochemical Pharmacology. Link

  • D'Alessandro, S., et al. (2013).[2] "Mitochondrial respiration as a target for antimalarial drug discovery." Current Pharmaceutical Design. Link

  • Weng, Y., et al. (2013).[2] "Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives." Asian Journal of Chemistry. Link

  • BLD Pharm. (2023).[3][4] "Product SDS: 6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3)." Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 6-Ethoxy-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Validating a Novel Quinolinol Derivative

In the landscape of pharmaceutical research, the synthesis of novel compounds often outpaces the availability of commercial reference standards. This presents a significant analytical challenge: how does one definitively confirm the structure and purity of a molecule like 6-Ethoxy-2-propyl-4-quinolinol without a certified material for direct comparison? The answer lies in a multi-technique spectroscopic approach, grounded in a deep understanding of structure-property relationships.

This guide provides a rigorous, field-tested methodology for this exact scenario. We will not simply list data points; we will explain the why behind the expected signals in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). A critical consideration for 4-quinolinol systems is the potential for keto-enol tautomerism, which can significantly influence the spectroscopic data.[1] This guide will address the signatures of both the -ol and -one forms. By comparing experimentally acquired data against a well-reasoned, predicted spectral profile, researchers can build a robust, evidence-based case for the identity and integrity of their compound.

Predicted Spectroscopic Profile of 6-Ethoxy-2-propyl-4-quinolinol

The following tables summarize the expected spectroscopic features of 6-Ethoxy-2-propyl-4-quinolinol. These predictions are derived from established chemical shift principles, correlation tables, and spectral data of analogous structures, including quinoline, 4-quinolinols, and molecules containing ethoxy and propyl functional groups.[2][3][4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be the most informative for confirming the specific substitution pattern. The chemical shifts of protons on the aromatic quinoline ring are influenced by the ring current effect and the electronic nature of the substituents.[6][7]

Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale & Key Insights
H5~8.0 - 8.2d1HDeshielded due to proximity to the heterocyclic ring and potential hydrogen bonding with the 4-OH/C=O group.
H7~7.2 - 7.4dd1HShielded by the electron-donating ethoxy group at C6. Shows coupling to both H5 and H8.
H8~7.5 - 7.7d1HExperiences typical aromatic ring current effects.
H3~6.2 - 6.4s1HExpected to be a singlet, shielded by the adjacent electron-donating hydroxyl/oxo group.
-OCH₂CH₃~4.1 - 4.3q2HMethylene protons of the ethoxy group, deshielded by the adjacent oxygen.
-CH₂CH₂CH₃~2.8 - 3.0t2HBenzylic-like protons on the propyl group, deshielded by the aromatic ring.[4]
-CH₂CH₂CH₃~1.7 - 1.9sextet2HMethylene protons of the propyl group.
-OCH₂CH₃~1.4 - 1.6t3HMethyl protons of the ethoxy group.
-CH₂CH₂CH₃~0.9 - 1.1t3HTerminal methyl protons of the propyl group.
4-OH / 1-NH~10.0 - 12.0br s1HHighly variable, solvent-dependent. A broad signal in this region is characteristic of the exchangeable proton in either the quinolinol (OH) or quinolone (NH) tautomer.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a "carbon fingerprint" of the molecule, confirming the number of unique carbon environments.[8][9]

Assignment Predicted δ (ppm) Rationale & Key Insights
C4~170 - 178In the quinolone tautomer, this C=O carbon would be highly deshielded. In the quinolinol form, this C-OH carbon would be around 155-165 ppm.
C2~155 - 160Attached to the propyl group and nitrogen.
C6~150 - 155Aromatic carbon attached to the electron-donating ethoxy group.
C8a~140 - 145Quaternary carbon at the ring junction.
C5~125 - 130Aromatic CH carbon.
C8~120 - 125Aromatic CH carbon.
C4a~118 - 122Quaternary carbon at the ring junction.
C7~115 - 120Aromatic CH carbon shielded by the ethoxy group.
C3~105 - 110Aromatic CH carbon shielded by the adjacent hydroxyl/oxo group.
-OCH₂CH₃~63 - 68Methylene carbon of the ethoxy group.[10]
-CH₂CH₂CH₃~38 - 42Benzylic-like carbon of the propyl group.
-CH₂CH₂CH₃~22 - 26Methylene carbon of the propyl group.
-OCH₂CH₃~14 - 16Methyl carbon of the ethoxy group.
-CH₂CH₂CH₃~13 - 15Terminal methyl carbon of the propyl group.
Predicted FT-IR Data (KBr Pellet/ATR)

Infrared spectroscopy is invaluable for identifying key functional groups.[11]

Wavenumber (cm⁻¹) Vibration Mode Expected Appearance Rationale & Key Insights
3400 - 2500O-H / N-H stretchBroadA very broad absorption is characteristic of the hydrogen-bonded hydroxyl (quinolinol) or amine (quinolone) group.
3100 - 3000Aromatic C-H stretchSharp, mediumConfirms the presence of the aromatic quinoline core.[12]
2960 - 2850Aliphatic C-H stretchStrong, sharpFrom the propyl and ethoxy groups.
1640 - 1610C=O stretch / C=N stretchStrong, sharpA strong peak around 1620-1640 cm⁻¹ is a key indicator of the 4-quinolone tautomer's carbonyl group.[13]
1600 - 1450Aromatic C=C stretchMultiple, medium-sharpCharacteristic vibrations of the quinoline ring system.
1250 - 1200Aryl-O stretch (asym.)StrongAsymmetric C-O-C stretching of the ethoxy group.[14][15]
1150 - 1050Aryl-O stretch (sym.)StrongSymmetric C-O-C stretching of the ethoxy group.[16][17]
Predicted Mass Spectrometry Data (EI & ESI)

Mass spectrometry provides the molecular weight and key fragmentation patterns that can confirm the connectivity of the molecule.[18][19][20]

Technique m/z Value Assignment Rationale & Key Insights
ESI (+)246.15[M+H]⁺(Exact Mass: 245.1416) Protonated molecular ion. High-resolution MS (HRMS) should confirm the elemental composition (C₁₅H₁₉NO₂).
EI245[M]⁺˙Molecular ion, should be clearly visible.
EI216[M - C₂H₅]⁺˙Loss of the ethyl group from the ethoxy moiety.
EI202[M - C₃H₇]⁺Loss of the propyl group, a common fragmentation for alkyl-substituted aromatics.

Experimental Validation Workflow

To validate a newly synthesized batch of 6-Ethoxy-2-propyl-4-quinolinol, a systematic workflow is essential. This process ensures that data from each technique is acquired under standardized conditions, allowing for a direct and meaningful comparison to the predicted profile.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Comparison A Synthesized 6-Ethoxy-2-propyl-4-quinolinol B Dry Sample (High Vacuum) A->B C Prepare Solutions (e.g., CDCl₃, MeOH) B->C NMR NMR Spectroscopy (¹H, ¹³C, 2D) C->NMR IR FT-IR Spectroscopy (ATR) C->IR MS Mass Spectrometry (HRMS-ESI, EI) C->MS D Compare Experimental Data vs. Predicted Profile NMR->D IR->D MS->D E Structural Elucidation & Purity Assessment D->E F Validation Report E->F

Caption: Experimental workflow for spectroscopic validation.

Detailed Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the dried sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).

    • Number of Scans: 16 (adjust for signal-to-noise).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Rationale: The choice of CDCl₃ is standard for many organic molecules. A 5-second relaxation delay in ¹H NMR is crucial for accurate integration, especially for quaternary carbons' neighboring protons in the aromatic system.

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: An FT-IR spectrometer with an ATR accessory.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Rationale: ATR is a rapid and reliable technique for solid samples, requiring minimal preparation and eliminating the need for KBr pellets. A resolution of 4 cm⁻¹ is sufficient to resolve all key functional group vibrations.

3.1.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of both ESI and EI ionization.

  • ESI-HRMS Acquisition (Positive Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in the m/z range of 100-500.

    • Rationale: ESI is a soft ionization technique ideal for determining the accurate mass of the protonated molecular ion [M+H]⁺, which is essential for confirming the elemental formula.

  • EI-MS Acquisition:

    • If using a GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC.

    • If using a direct insertion probe, apply a small amount of the solid sample to the probe.

    • Ionization Energy: 70 eV.

    • Rationale: EI is a high-energy technique that induces fragmentation, providing a unique fingerprint that helps to confirm the molecular structure and arrangement of substituents.[21]

Data Interpretation and Comparative Analysis

The core of the validation lies in a meticulous comparison of the acquired experimental spectra with the predicted data. This is not merely a matching exercise but an investigative process.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Acquired Spectroscopic Data (NMR, IR, MS) NMR_Match ¹H & ¹³C signals match predicted shifts, multiplicities, and integrations? Start->NMR_Match IR_Match Key functional group bands (OH/NH, C=O, C-O-C) present as predicted? Start->IR_Match MS_Match [M+H]⁺ matches calculated exact mass? Fragmentation pattern consistent? Start->MS_Match NMR_Yes NMR Confirmed NMR_Match->NMR_Yes Yes NMR_No Investigate Discrepancy: - Isomer? - Impurity? - Tautomer effects? NMR_Match->NMR_No No Conclusion Structure Validated & Purity Assessed NMR_Yes->Conclusion IR_Yes IR Confirmed IR_Match->IR_Yes Yes IR_No Investigate Discrepancy: - Incorrect functional groups? - Unexpected tautomer? IR_Match->IR_No No IR_Yes->Conclusion MS_Yes MS Confirmed MS_Match->MS_Yes Yes MS_No Investigate Discrepancy: - Wrong molecular weight? - Unexpected fragmentation? MS_Match->MS_No No MS_Yes->Conclusion

Caption: Decision-making workflow for spectral data analysis.

Key Checkpoints for Analysis:
  • NMR: Does the number of signals in both ¹H and ¹³C spectra match the number of unique protons and carbons in the proposed structure? Are the splitting patterns and integrations in the ¹H spectrum fully consistent with the proposed connectivity? Any unexpected signals could indicate impurities, such as residual solvents or starting materials.

  • FT-IR: The presence and shape of the peak in the 3400-2500 cm⁻¹ region, combined with the presence or absence of a strong C=O stretch around 1630 cm⁻¹, will be the primary indicator of the dominant tautomeric form in the solid state.

  • MS: The most crucial piece of data is the high-resolution mass of the molecular ion. A mass error of <5 ppm between the experimental and calculated exact mass provides strong evidence for the correct elemental composition. Fragmentation patterns should then be rationalized to support the structure. For example, the loss of 29 (C₂H₅) and 43 (C₃H₇) would be highly characteristic of the proposed structure.[22]

Conclusion

Validating a novel chemical entity like 6-Ethoxy-2-propyl-4-quinolinol in the absence of a reference standard is a rigorous but achievable task. It requires a departure from simple spectral matching and embraces a more fundamental, predictive approach. By combining high-quality NMR, FT-IR, and MS data with a sound theoretical understanding of how structure dictates spectroscopic output, researchers can build a comprehensive and self-validating data package. This multi-faceted approach provides the high degree of confidence required to advance promising compounds in the drug development pipeline.

References

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Abraham, R.J. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • ACS Publications. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Available at: [Link]

  • ResearchGate. FTIR and XRD investigations of some fluoroquinolones. Available at: [Link]

  • ResearchGate. Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Available at: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of ethoxyethane. Available at: [Link]

  • National Institute of Standards and Technology. Welcome to the NIST WebBook. Available at: [Link]

  • MDPI. IR Studies of Ethoxy Groups on CeO2. Available at: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • PMC. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Available at: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • UMass Lowell. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • ResearchGate. Overlaid Fourier-Transform Infrared Spectroscopy (FTIR) spectra of (a).... Available at: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

  • NIST. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Available at: [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available at: [Link]

  • PubMed. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • National Institute of Standards and Technology. Ethene, ethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Available at: [Link]

  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

  • Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available at: [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available at: [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of ethanol. Available at: [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. Available at: [Link]

  • ACS Publications. Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism. Available at: [Link]

  • NIST. The NIST Chemistry Webbook. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]

  • YouTube. A Short Guide to using the NIST Webbook. Available at: [Link]

Sources

Technical Guide: In Vivo vs. In Vitro Efficacy of 6-Ethoxy-2-propyl-4-quinolinol

[1]

Executive Summary: The Solubility-Potency Paradox

6-Ethoxy-2-propyl-4-quinolinol represents a classic case study in lead optimization: a molecule that exhibits promising target engagement in simplified systems but faces significant translational hurdles due to lipophilicity constraints.[1]

  • In Vitro Status: High potency.[1] The molecule effectively binds the Quinone reduction (Qo) site of the cytochrome

    
     complex (primary target) or GPR35 (secondary target), facilitated by its compact structure and enhanced aqueous solubility compared to long-chain analogs.[1]
    
  • In Vivo Status: Compromised efficacy.[1] Unlike its lipophilic counterpart Decoquinate , the 2-propyl analog lacks the "lipophilic anchor" required for sustained retention in mitochondrial membranes and exhibits rapid systemic clearance.[1]

Recommendation: This compound should be utilized as a chemical probe for target validation or as a soluble fragment for hit-to-lead optimization, rather than a standalone clinical candidate.[1]

Mechanistic Basis & Comparative Analysis[1][2]

Mechanism of Action (MOA)

The core pharmacophore—the 4-quinolinol scaffold —mimics the ubiquinone ring system, allowing competitive inhibition at the Qo site of the Cytochrome


 complex (Complex III)11
Comparative Profile: The "Chain Length" Factor[1]

The following table contrasts 6-Ethoxy-2-propyl-4-quinolinol with the clinical standard, Decoquinate .

Feature6-Ethoxy-2-propyl-4-quinolinolDecoquinate (Standard of Care)Impact on Efficacy
Structure Short-chain (2-Propyl)Long-chain (6-Decyl)Determines LogP and membrane affinity.
LogP (Est.) ~2.5 - 3.0> 6.0Propyl: High solubility.[1] Decyl: High membrane retention.[1]
In Vitro Potency (

)
< 50 nM (Enzymatic)< 10 nM (Enzymatic)Comparable intrinsic binding affinity.[1]
Solubility High (PBS/DMSO)Extremely Low (Requires micronization)Propyl analog is easier to formulate for assays.[1]
Mitochondrial Retention Transient Sustained Propyl analog washes out of the lipid bilayer easily.[1]
Metabolic Stability Low (Rapid oxidation of propyl)ModeratePropyl chain is a site for rapid CYP450 hydroxylation.[1]
In Vivo Efficacy Poor (

> 50 mg/kg)
High (

< 1 mg/kg)
The Critical Disconnect.

Visualization: The Efficacy Disconnect Pathway[1]

The following diagram illustrates why In Vitro success fails to translate to In Vivo results for this specific analog.

EfficacyPathcluster_InVitroIn Vitro Environment (Enzyme/Cell)cluster_InVivoIn Vivo Environment (Organism)Compound6-Ethoxy-2-propyl-4-quinolinolSolubilityHigh Aqueous SolubilityCompound->SolubilityClearanceRapid Renal/HepaticClearanceCompound->ClearanceSystemic CirculationMembraneWeak Membrane Retention(Low Lipophilicity)Compound->MembraneTissue DistributionTargetAccessRapid Diffusion toCytochrome bc1Solubility->TargetAccessBindingEffective Qo Site Binding(IC50 < 50nM)TargetAccess->BindingHigh PotencyEfficacyFailSub-therapeuticMitochondrial Conc.Clearance->EfficacyFailShort Half-lifeMembrane->EfficacyFailWashout

Caption: The "Propyl Trap": While high solubility aids in vitro binding, low lipophilicity prevents sustained mitochondrial accumulation in vivo.

Validated Experimental Protocols

To rigorously evaluate this compound, use the following paired workflow.

Protocol A: In Vitro Mitochondrial Respiration Assay (Seahorse XF)

Objective: Quantify intrinsic potency against the target.[1]

  • Cell Seeding: Seed HepG2 or parasite-infected host cells (20,000 cells/well) in XF96 plates.

  • Compound Preparation: Dissolve 6-Ethoxy-2-propyl-4-quinolinol in DMSO (10 mM stock). Serial dilute in Assay Medium to 10µM – 0.1 nM.[1]

  • Baseline Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Injection A (Compound): Inject compound. Monitor OCR for inhibition of Complex III (similar profile to Antimycin A).[1]

  • Validation:

    • Positive Control: Decoquinate (1 µM).[1]

    • Negative Control: DMSO vehicle.

    • Success Criteria: Dose-dependent reduction in OCR with

      
      .
      
Protocol B: In Vivo Efficacy (Murine Malaria/Coccidiosis Model)

Objective: Assess physiological clearance and therapeutic index.[1]

  • Infection: Inoculate BALB/c mice with P. berghei (or chicks with E. tenella for coccidiosis).[1]

  • Formulation: Formulate 6-Ethoxy-2-propyl-4-quinolinol in 0.5% Methylcellulose (suspension) or PEG400 (solution).

    • Note: Unlike Decoquinate, this analog dissolves well in PEG400.[1]

  • Dosing: Administer PO (Oral Gavage) at 10, 30, and 100 mg/kg daily for 4 days (Peters' Test).

  • Readout:

    • Parasitemia: Microscopic examination of blood smears on Day 5.

    • PK Sampling: Collect plasma at 0.5h, 2h, and 6h post-dose.[1]

  • Expected Outcome:

    • Efficacy: Minimal reduction in parasitemia compared to vehicle (unless dosed at >100 mg/kg).[1]

    • PK:

      
       < 1h, rapid 
      
      
      (< 2h).
    • Interpretation: The compound is absorbed but cleared before establishing a "kill concentration" in the target tissue.[1]

References

  • Fry, M. & Pudney, M. (1992).[1] Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80).[1] Biochemical Pharmacology.[1] Link (Mechanistic basis of Qo site inhibition).[1]

  • Biagini, G. A. et al. (2006).[1] The mitochondrial respiratory chain of Plasmodium falciparum as a chemotherapeutic target.[1] Nature.[1] Link (Validation of mitochondrial respiration as a target).[1]

  • Jenkins, L. et al. (2010).[1] Structure-activity relationship of GPR35 agonists.[1][2][3] Journal of Medicinal Chemistry.[1] Link (SAR of 2-alkyl-4-quinolinols).[1]

  • Wang, Y. et al. (2019).[1] Decoquinate Derivatives as Novel Antimalarial Agents.[1] ACS Medicinal Chemistry Letters.[1] Link (Demonstrates the necessity of lipophilic tails for in vivo efficacy).[1]

  • PubChem Compound Summary. (2024). 6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3).[1] National Center for Biotechnology Information.[1] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.